Diosgenin acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCROZIJKBXZDP-IKEOEMBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061-54-7 | |
| Record name | Diosgenin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosgenin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001061547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (20R,25R)-spirost-5-en-3β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOSGENIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEK7912LLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Natural Sourcing of Diosgenin Precursor of Diosgenin Acetate
Biosynthesis and Natural Sourcing of Diosgenin (B1670711)
Diosgenin is a steroidal sapogenin that is naturally present in a variety of plants. researchgate.netnih.gov It serves as a crucial starting material for the synthesis of numerous steroidal drugs. nih.govwikipedia.org The compound is typically derived through the hydrolysis of steroidal saponins (B1172615), a process that can be catalyzed by acids, strong bases, or enzymes. nih.govwikipedia.org
Botanical Sources of Diosgenin
The primary and most commercially significant sources of diosgenin belong to the Dioscorea genus, commonly known as yams. nih.govwikipedia.org However, this valuable compound is also found in a diverse range of other plant families.
The Dioscorea genus is a vast group with over 600 species, but only a fraction of these contain significant amounts of diosgenin. nih.govphytojournal.com Approximately 137 species within this genus are known to contain diosgenin, with about 41 of those species having a concentration greater than 1%. nih.govoup.comfrontiersin.org
Dioscorea alata (Purple Yam): This species is recognized as a source of diosgenin. nih.govijpbs.comresearchgate.net Studies have confirmed the presence of diosgenin in various cultivars of D. alata. omicsonline.orgresearchgate.net The amount of diosgenin can vary, with research indicating concentrations of around 0.078% in fresh tubers and 0.133% in dried tubers. omicsonline.org
Dioscorea zingiberensis : This species is a particularly rich source of diosgenin, with some reports indicating content as high as 16.15% of the dry weight of the rhizome. oup.commdpi.com It is a key species used for the commercial extraction of diosgenin in China. wikipedia.orgd-nb.info
Dioscorea nipponica : Along with D. zingiberensis, D. nipponica is another important medicinal plant utilized for its high diosgenin content. nih.govoup.comresearchgate.net
Dioscorea composita : This species, native to Mexico, is notable for its high diosgenin content and has been historically significant in the production of synthetic hormones. nih.govwikipedia.orgthieme-connect.comcabidigitallibrary.org
Dioscorea deltoidea : This species is another well-known source of diosgenin and is utilized by the steroidal industry. nih.govthepharmajournal.com
Table 1: Diosgenin Content in Select Dioscorea Species
| Species | Reported Diosgenin Content | Reference(s) |
| Dioscorea alata | 0.078% (fresh tuber), 0.133% (dried tuber) | omicsonline.org |
| Dioscorea zingiberensis | Up to 19.52 mg/g; average of 14.37 mg/g | d-nb.info |
| Dioscorea nipponica | Up to 12.52 mg/g | d-nb.info |
| Dioscorea composita | High content, used for hormone synthesis | nih.govwikipedia.org |
| Dioscorea deltoidea | Utilized by the steroidal industry | nih.govthepharmajournal.com |
Beyond the Dioscorea genus, diosgenin is also found in various other plant families, although often in smaller quantities. wikipedia.org These include:
Smilax china : This plant is known to contain diosgenin. nih.govnih.govinformaticsjournals.co.in
Trigonella foenum-graecum (Fenugreek): Fenugreek seeds are a source of diosgenin, with concentrations typically ranging from 0.2% to 0.9%. nih.govnih.govfrontiersin.org
Costus speciosus (Crepe Ginger): The rhizomes of this plant contain diosgenin, with some studies reporting levels around 2.12%. nih.govthepharmajournal.comasianpubs.org The content can vary seasonally. researchgate.net
Tribulus terrestris L. : This plant is also listed as a botanical source of diosgenin. nih.gov
Rhizoma polygonati : This is another plant known to contain diosgenin. nih.govinformaticsjournals.co.in
Paris polyphylla : Diosgenin is isolated from this botanical. nih.gov
Coleus forskohlii : While primarily known for forskolin, some sources mention the presence of diosgenin.
Table 2: Plant Families and Species (Other than Dioscorea) Containing Diosgenin
| Family | Species | Reference(s) |
| Smilacaceae | Smilax china | nih.govnih.govinformaticsjournals.co.in |
| Fabaceae | Trigonella foenum-graecum | nih.govnih.govfrontiersin.org |
| Costaceae | Costus speciosus | nih.govthepharmajournal.comasianpubs.org |
| Zygophyllaceae | Tribulus terrestris L. | nih.gov |
| Asparagaceae | Rhizoma polygonati | nih.govinformaticsjournals.co.in |
| Melanthiaceae | Paris polyphylla | nih.gov |
| Lamiaceae | Coleus forskohlii |
Biosynthetic Pathways of Diosgenin
The biosynthesis of diosgenin is a complex multi-step process that begins with a common precursor to many other important plant compounds. The pathway involves several key enzymes and intermediates.
Cholesterol as a Key Precursor
The biosynthesis of diosgenin is widely understood to proceed from cholesterol. mdpi.comresearchgate.netresearchgate.net Cholesterol provides the essential 27-carbon skeleton that is structurally consistent with diosgenin. mdpi.com The formation of cholesterol itself begins with acetyl-CoA, which is converted to 2,3-oxidosqualene (B107256) through either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comnih.gov This 2,3-oxidosqualene is then cyclized to form cycloartenol, which undergoes further enzymatic reactions to be converted into cholesterol. nih.gov However, some research in Trigonella foenum-graecum suggests that diosgenin biosynthesis may not be directly associated with cholesterol, but rather with other 24-alkyl sterols like campesterol. frontiersin.orgnih.gov
Role of Cytochrome P450 Enzymes
A crucial family of enzymes involved in the conversion of cholesterol to diosgenin is the cytochrome P450 (CYP450) monooxygenases. nih.gov These enzymes catalyze a series of oxidation and hydroxylation reactions on the cholesterol molecule. nih.gov Specific CYP450 enzymes identified as playing a role in diosgenin biosynthesis include:
DzinCYP94D144 and DzinCYP90G6: In Dioscorea zingiberensis, these two P450 genes are involved in catalyzing the formation of diosgenin from cholesterol. nih.govresearchgate.net
DzCYP72A12-4: This novel gene, identified in D. zingiberensis, functions as a C26-hydroxylase in the diosgenin biosynthesis pathway. mdpi.com
TfCYP72A616: This enzyme from Trigonella foenum-graecum is a sterol C26-hydroxylase. mdpi.com
PpCYP72A613: Found in Paris polyphylla, this enzyme also acts as a sterol C26-hydroxylase. mdpi.com
The transformation from cholesterol to diosgenin involves oxidative modifications at the C-16, C-22, and C-26 positions of the sterol side-chain. researchgate.netresearchgate.net
Metabolic Engineering Strategies for Enhanced Diosgenin Production
The pharmaceutical demand for diosgenin has driven research into metabolic engineering to increase its production. wikipedia.org Strategies have focused on both microbial and plant-based systems.
In yeast (Saccharomyces cerevisiae), researchers have successfully engineered strains to produce diosgenin. nih.govnih.govgenscript.com.cn This involves introducing the necessary genes from plants, and sometimes animals, to create a functional biosynthetic pathway. nih.govnih.gov For example, integrating animal genes for more efficient cholesterol biosynthesis has been a key strategy. nih.gov By optimizing the expression of cytochrome P450 enzymes and their reductase partners, and by weakening competing metabolic pathways, significant increases in diosgenin production have been achieved, with some engineered yeast strains reaching titers of 2.03 g/L. nih.gov
In plants, metabolic engineering has also shown promise. Overexpression of key enzymes in the pathway, such as Δ²⁴-reductase in Trigonella foenum-graecum hairy root cultures, has led to a threefold increase in diosgenin content. nih.govresearchgate.net Similarly, overexpressing a transcription factor like DZHDZ32 in D. zingiberensis has been shown to significantly increase the levels of diosgenin and its precursors, cholesterol and β-sitosterol. nih.govmdpi.com Establishing a high-efficiency cholesterol synthesis system in a plant chassis like Nicotiana benthamiana also lays the groundwork for enhanced production of diosgenin. nih.gov
Chemical Synthesis and Structural Modifications of Diosgenin Acetate and Its Derivatives
Acetylation of Diosgenin (B1670711) to Diosgenin Acetate (B1210297)
The conversion of diosgenin to diosgenin acetate is a fundamental esterification reaction that enhances the lipophilicity of the molecule. This process typically involves the treatment of diosgenin with an acetylating agent, most commonly acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) which acts as a catalyst and acid scavenger. google.comcimap.res.in
A common laboratory-scale procedure involves heating a mixture of diosgenin, acetic anhydride, and pyridine. google.com For instance, stirring diosgenin with acetic anhydride and pyridine at 90°C for 2 hours, followed by pouring the solution into ice water, results in the precipitation of this compound. The product can then be filtered, washed, and recrystallized to yield a white solid. google.com
Industrial-scale synthesis has explored more efficient and environmentally friendly methods. One patented approach utilizes far-infrared radiation to heat a mixture of dioscin (B1662501) presaponin, acetic anhydride, and acetic acid in a high-pressure autoclave. This method, conducted at 200°C and 0.50 MPa for 3.5 hours, achieves a high yield of 98.6% while minimizing by-products and energy consumption. Another green synthesis approach involves the use of acetic anhydride as both a reagent and solvent in combination with a Lewis acid like aluminum chloride (AlCl₃), which significantly reduces the high temperature and pressure requirements of traditional methods. tandfonline.comresearchgate.net
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Standard Laboratory Synthesis | Diosgenin, Acetic Anhydride, Pyridine | 90°C, 2 hours | 89% | google.com |
| High-Pressure Autoclave Synthesis | Dioscin presaponin, Acetic Anhydride, Acetic Acid | 200°C, 0.50 MPa, 3.5 hours | 98.6% | |
| Lewis Acid-Mediated Synthesis | Diosgenin, Acetic Anhydride, AlCl₃ | Reflux at 140°C, 3 hours | 98% | tandfonline.com |
Synthetic Routes for Novel this compound Derivatives
The this compound scaffold allows for numerous structural modifications, leading to the synthesis of a wide range of derivatives with diverse chemical properties.
One common method for F-ring opening is acetolysis, which involves heating this compound with acetic anhydride. tandfonline.comwikipedia.org This reaction cleaves the spiroketal system, leading to the formation of pseudodiosgenin diacetate. tandfonline.com More recent methods have employed Lewis acids like boron trifluoride etherate (BF₃·Et₂O) in acetic anhydride to achieve regioselective opening of the F-ring. researchgate.net Reductive opening of the F-ring can also be achieved using reagents like BF₃·Et₂O and triethylsilane (Et₃SiH). acs.org This reaction yields a furostanol derivative. acs.org The opening of the F-ring is a critical step in the synthesis of many steroidal drug intermediates, such as 16-dehydropregnenolone (B108158) acetate (16-DPA). tandfonline.com
Following the opening of the F-ring, the newly formed hydroxyl group at the C-26 position of the E-ring becomes accessible for further reactions, such as oxidation. google.com This oxidation is a key step in creating derivatives with different functionalities. google.comacs.org
A common oxidizing agent used for this purpose is pyridinium (B92312) chlorochromate (PCC). google.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) and may include additives like powdered calcium carbonate (CaCO₃) and silica (B1680970) gel to moderate the reaction. google.com For example, the C-26 hydroxyl group of the furostanol derivative of this compound can be oxidized to an aldehyde using PCC. google.com Other oxidation methods include the use of potassium dichromate (K₂Cr₂O₇) or a catalytic amount of potassium permanganate (B83412) (KMnO₄) with a co-oxidant like sodium periodate (B1199274) (NaIO₄). tandfonline.comresearchgate.net
The introduction of oxime and isoxazole (B147169) groups onto the this compound framework has been a strategy to synthesize new derivatives. These nitrogen- and oxygen-containing heterocyclic rings can significantly influence the biological properties of the parent molecule. mdpi.comwipo.int
Oximes are typically formed from the reaction of an aldehyde or ketone with hydroxylamine (B1172632). In the context of this compound derivatives, the aldehyde group at C-26, obtained from the oxidation of the corresponding alcohol, can be converted to an oxime. google.com This reaction is often carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine in a solvent such as ethanol (B145695). google.com
Further transformation of the C-26 oxime can lead to the formation of an isoxazole ring. google.com This can be achieved through a [3+2] cycloaddition reaction. For instance, reacting the C-26 oxime with an alkyne, such as phenylacetylene, in the presence of a base like triethylamine (B128534) and an oxidizing agent like sodium hypochlorite, can yield the corresponding isoxazole derivative. google.com Isoxazole derivatives have also been synthesized through modifications at the C-3 position of diosgenin. nih.gov
Conjugating amino acids to the this compound backbone, typically at the C-3 hydroxyl group, is a strategy to improve properties such as solubility and to introduce new functionalities. scielo.brnih.gov This is achieved through an esterification reaction. researchgate.net
The synthesis of these conjugates generally involves the reaction of diosgenin with a protected amino acid in the presence of a coupling agent. nih.govjst.go.jp Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net The amino group of the amino acid is typically protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) during the esterification. nih.gov This protecting group is subsequently removed, often using an acid like trifluoroacetic acid (TFA) for the Boc group or through hydrogenolysis for the Cbz group, to yield the final amino acid conjugate. nih.gov A variety of amino acids, including glycine, L-serine, and 6-aminohexanoic acid, have been successfully conjugated to diosgenin. scielo.brresearchgate.netjst.go.jp
| Amino Acid | Coupling Reagents | Deprotection Method | Reference |
|---|---|---|---|
| Boc-L-glycine | DCC, DMAP | Trifluoroacetic acid | jst.go.jp |
| Boc-6-aminohexanoic acid | DCC, DMAP | Trifluoroacetic acid | jst.go.jp |
| Protected Amino Acids (Boc or Cbz) | EDCI, DMAP | TFA (for Boc) or Pd(OH)₂/C, H₂ (for Cbz) | nih.gov |
| Various Amino Acids | DCC, DMAP | Not specified | researchgate.net |
The synthesis of carbamate (B1207046) derivatives of this compound introduces a carbamate functional group (-NHCOO-) into the molecule, which can alter its chemical and biological characteristics. scielo.brmdpi.com Carbamates can be synthesized at different positions on the diosgenin skeleton.
For the C-3 position, carbamates are typically prepared by reacting diosgenin with an isocyanate, such as phenyl isocyanate, in a suitable solvent like chloroform (B151607), sometimes with an acid catalyst. mdpi.comnih.gov Another route involves reacting diosgenin with p-nitrophenyl chloroformate to form an intermediate, which is then reacted with an amine in the presence of pyridine and dichloromethane. scielo.br
Carbamate derivatives have also been synthesized at the C-26 position after the opening of the F-ring. cimap.res.inscielo.br For instance, diosgenin pivalate (B1233124) can react with a carbamate like benzyl (B1604629) carbamate in the presence of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to introduce a carbamate group at C-26. mdpi.com
Triazole Analog Preparation via Click Chemistry
The synthesis of novel triazole analogs of diosgenin represents a significant area of research, utilizing the robust and efficient copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry". mdpi.comphytopharmajournal.com This method allows for the creation of a diverse library of derivatives by joining an azide-functionalized molecule with an alkyne-functionalized molecule.
The general synthetic pathway begins with the modification of diosgenin to introduce either an alkyne or an azide (B81097) group, most commonly at the C-3 position. In a typical procedure, diosgenin is first converted to its propargyl ether derivative by reacting it with propargyl bromide in the presence of a base like sodium hydride (NaH) in an acetonitrile (B52724) solvent. phytopharmajournal.com This key intermediate, 3-O-propargyl diosgenin, contains the terminal alkyne necessary for the click reaction. This alkyne-modified diosgenin is then reacted with a variety of substituted aromatic azides in the presence of a copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, in a solvent system such as t-BuOH/H₂O. phytopharmajournal.comresearchgate.net This reaction yields the desired 1,2,3-triazole-linked diosgenin analogs. phytopharmajournal.com
In other approaches, the functionality is reversed. Diosgenin is first esterified at the C-3 position with a linker molecule containing a terminal alkyne, such as 4-oxo-4-(prop-2-yn-1-yloxy)butanoic acid. ias.ac.in This ester is then subjected to a click reaction with azide-functionalized molecules, like N-alkylated dendrons, to produce more complex prodrug structures. ias.ac.in The versatility of this reaction has also been demonstrated in the synthesis of diosgenin–betulinic acid conjugates, where a similar copper-catalyzed click reaction forms the linking triazole ring. mdpi.com
Research has shown that the nature of the substituents on the aromatic ring attached to the triazole moiety can influence the biological activity of the resulting compounds. For instance, analogs with electron-withdrawing groups such as nitro (-NO2) or cyano (-CN) at the meta position, or those with bromo substituents, have shown notable antifungal activity. phytopharmajournal.comresearchgate.net
Table 1: Examples of Synthesized Triazolyl Analogs of Diosgenin and their Antifungal Activity
| Compound ID | Substituent (R group on azide) | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/ml) | Reference |
|---|---|---|---|---|
| Dgn-3 | m-NO₂-C₆H₄ | Candida albicans | 12 | phytopharmajournal.comresearchgate.net |
| Dgn-6 | m-CN-C₆H₄ | Candida albicans | 16 | phytopharmajournal.comresearchgate.net |
| Dgn-8 | p-Br-C₆H₄ | Candida albicans | Active | phytopharmajournal.com |
| Dgn-8 | p-Br-C₆H₄ | Aspergillus fumigatus | Active | phytopharmajournal.com |
| Dgn-9 | o-Br-C₆H₄ | Candida albicans | Active | phytopharmajournal.com |
| Dgn-9 | o-Br-C₆H₄ | Aspergillus fumigatus | Active | phytopharmajournal.com |
Epoxidation Reactions
Epoxidation of the Δ⁵ double bond in the B-ring of this compound is a key transformation for synthesizing various steroidal derivatives. This reaction typically yields a mixture of two diastereomers: the 5α,6α-epoxide and the 5β,6β-epoxide. google.comresearchgate.net The reaction is commonly carried out using organic peracids, such as meta-chloroperoxybenzoic acid (mCPBA), peracetic acid, or monoperphthalic acid, in a chlorinated solvent like chloroform. google.commdpi.com
When this compound is treated with monoperphthalic acid in chloroform, a mixture of the α and β epoxides is formed. google.com Similarly, reacting diosgenin (the non-acetylated precursor) with mCPBA in chloroform results in the formation of 25(R)-5α,6α-epoxy-spirostan-3β-ol. mdpi.com The stereoselectivity of the epoxidation is influenced by the directing effect of the C-3β hydroxyl or acetoxy group and the steric hindrance of the steroid's A/B ring junction. The α-face of the molecule is generally more accessible, often leading to the α-epoxide as the major product. researchgate.net
Recent studies have focused on optimizing the diastereomeric ratio of the epoxide products. researchgate.net Through a design of experiments (DoE) approach, reaction parameters have been systematically varied. It was found that temperature has the most significant effect on the reaction yield and the diastereomeric ratio. researchgate.net While a 3:1 ratio of α to β-epoxides is commonly observed, conducting the reaction with mCPBA at 298 K (25 °C) can shift this ratio to 1:1, allowing for controlled production of both isomers. researchgate.net Time is another important variable, with 30 minutes being sufficient for a global conversion of at least 90% under optimized conditions. researchgate.net
Table 2: Conditions and Outcomes of Diosgenin/Diosgenin Acetate Epoxidation
| Starting Material | Reagent | Solvent | Key Finding/Product | Reference |
|---|---|---|---|---|
| This compound | Monoperphthalic acid | Chloroform | Mixture of α and β epoxides | google.com |
| Diosgenin | m-Chloroperoxybenzoic acid (mCPBA) | Chloroform (CHCl₃) | 25(R)-5α,6α-epoxy-spirostan-3β-ol (1) | mdpi.com |
| Diosgenin | 30% H₂O₂ and 5% NaOH | Methanol | No reaction observed | mdpi.com |
| This compound | m-Chloroperoxybenzoic acid (mCPBA) | Not specified | Diastereomeric ratio (α:β) can be controlled by temperature; a 1:1 ratio is achievable at 298 K. | researchgate.net |
A-nor and B-nor Derivative Synthesis (e.g., via McMurry coupling)
The synthesis of A-nor and B-nor derivatives of diosgenin involves significant structural modification of the steroidal A or B rings. One effective method for creating these ring-contracted structures is the McMurry coupling reaction. researchgate.netresearchgate.net This reaction utilizes a low-valent titanium (Ti⁰) reagent to induce an intramolecular reductive dimerization of two carbonyl groups, forming a new carbon-carbon double bond and thus a smaller ring system. researchgate.net
The synthesis of A-nor or B-nor diosgenin derivatives via this method first requires the preparation of a suitable seco-dicarbonyl precursor. This involves the oxidative cleavage of either the A-ring or B-ring of the diosgenin skeleton. For example, degradation of the B-ring can be accomplished through ozonolysis of a suitable intermediate like 7-ketocholesteryl acetate, which opens the ring to form a dicarbonyl compound. researchgate.net Once this seco-diosgenin dicarbonyl intermediate is obtained, it is subjected to the McMurry coupling conditions. The low-valent titanium agent catalyzes the intramolecular pinacol (B44631) coupling followed by deoxygenation, leading to the formation of the A-nor or B-nor ring structure. researchgate.netresearchgate.net
This synthetic strategy has been successfully applied to produce A-nor and B-nor diosgenin derivatives in moderate yields, reported to be in the range of 46-47%. researchgate.netresearchgate.net The structures of these novel derivatives are typically confirmed using comprehensive spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and HRMS. researchgate.netresearchgate.net
Strategies for Enhancing Physico-Chemical Properties and Bioavailability of this compound Derivatives
A significant challenge in the development of diosgenin and its derivatives, including this compound, is their poor aqueous solubility and consequently low oral bioavailability. nih.govnih.gov To overcome these limitations, various formulation and chemical modification strategies are being explored.
Nanoformulations have emerged as a prominent approach. Reducing the particle size of the drug to the nanometer scale can significantly enhance its dissolution rate and surface area for absorption. nih.gov
Nanocrystals: Diosgenin nanocrystals have been prepared using techniques like media-milling with surface stabilizers such as Pluronic F127 and sodium dodecyl sulfate. nih.govresearchgate.net These nanocrystals show a markedly improved dissolution rate and have resulted in a 2.55-fold increase in oral bioavailability (AUC) in rats compared to a coarse suspension of the drug. researchgate.net
Polymeric Nanoparticles: Encapsulating diosgenin in polymeric nanoparticles is another effective strategy. nih.govresearchgate.net These nanoparticles can be formulated from polymers like poly(lactic-co-glycolic acid) (PLGA) or by conjugating diosgenin to hydrophilic polymers such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid. nih.govresearchgate.net An eight-arm-PEG-diosgenin conjugate, for instance, has been shown to self-assemble into nanoparticles for hydrophobic drug delivery. nih.gov
Lipid-Based Nanosystems: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also being investigated as effective carriers that can improve drug stability and solubility while providing controlled release. researchgate.netmdpi.com
Solubility Enhancement Techniques focus on altering the solid-state properties of the compound or creating more soluble forms.
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic matrix. mdpi.compharmaexcipients.com Amorphous solid dispersions of diosgenin have been successfully created using the amphiphilic polymer Soluplus®. mdpi.compharmaexcipients.com This formulation prevents the drug from crystallizing, thereby increasing its solubility and stability. mdpi.com
Complexation: The formation of inclusion complexes with cyclodextrins (CDs) is a well-established method for improving the solubility of poorly soluble drugs. nih.gov Diosgenin/β-CD complexes have been prepared and shown to increase the oral bioavailability of diosgenin by 4- to 11-fold compared to a simple suspension. nih.gov
Prodrugs: Covalent modification of diosgenin to create more soluble prodrugs is a viable chemical strategy. nih.gov Attaching hydrophilic moieties, such as amino acids, can increase aqueous solubility by introducing ionizable groups. nih.gov This approach not only improves solubility but can also leverage intestinal transporters to enhance absorption. nih.gov
Pharmacological Activities and Therapeutic Potential of Diosgenin Acetate
Anti-Cancer Activity
Diosgenin (B1670711) acetate (B1210297) exhibits potent anti-cancer properties through multiple mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and modulation of processes essential for tumor progression and spread.
Inhibition of Cancer Cell Proliferation
A fundamental aspect of the anti-cancer action of diosgenin acetate is its ability to inhibit the proliferation of various cancer cells. plos.org Studies have consistently demonstrated that this compound can effectively suppress the growth of cancer cell lines derived from various tissues, including but not limited to breast, prostate, and gastric cancers. The antiproliferative effect is often dose-dependent, with higher concentrations of the compound leading to a greater reduction in cell viability. plos.org This inhibition of proliferation is a critical first step in controlling tumor growth and is a key area of investigation in the development of new cancer therapies. plos.orgmdpi.com
Induction of Apoptosis in Various Cancer Cell Lines
This compound is a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer cells. plos.org This process is crucial for eliminating malignant cells without causing the inflammation associated with other forms of cell death. Research has documented the pro-apoptotic effects of this compound in numerous cancer cell lines.
Hepatocellular Carcinoma: In liver cancer cells, this compound has been shown to trigger apoptosis. This is often accompanied by cell cycle arrest, further contributing to its anti-tumor effects.
Breast Cancer: Studies on breast cancer cells have revealed that this compound can induce apoptosis, suggesting its potential as a therapeutic agent for this malignancy. frontiersin.org
Prostate Cancer: The compound has also demonstrated the ability to induce apoptosis in prostate cancer cells. mdpi.com
Osteosarcoma: Research indicates that this compound can trigger apoptosis in osteosarcoma (bone cancer) cells. researchgate.net
Leukemia: In leukemia cell lines, this compound has been observed to induce apoptosis, highlighting its broad-spectrum anti-cancer potential. mdpi.comnih.gov
Colon Cancer: The induction of apoptosis by this compound has also been reported in colon cancer cells. mdpi.comresearchgate.netresearchgate.net
Ovarian Cancer: Evidence suggests that this compound can promote apoptosis in ovarian cancer cells. dovepress.com
The mechanism of apoptosis induction often involves the activation of key proteins in the apoptotic cascade, such as caspases. nih.govplos.org
Table 1: Investigated Anti-Cancer Effects of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Observed Effect | Key Findings |
|---|---|---|
| Hepatocellular Carcinoma | Induction of Apoptosis, Cell Cycle Arrest | Triggers programmed cell death and halts cell division. |
| Breast Cancer | Induction of Apoptosis | Promotes cancer cell death. frontiersin.org |
| Prostate Cancer | Induction of Apoptosis | Initiates programmed cell death in prostate cancer cells. mdpi.com |
| Osteosarcoma | Induction of Apoptosis | Causes cell death in bone cancer cells. researchgate.net |
| Leukemia | Induction of Apoptosis | Triggers apoptosis in leukemia cells. mdpi.comnih.gov |
| Colon Cancer | Induction of Apoptosis | Induces programmed cell death in colon cancer cells. mdpi.comresearchgate.netresearchgate.net |
| Ovarian Cancer | Induction of Apoptosis | Promotes apoptosis in ovarian cancer cells. dovepress.com |
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation. plos.org This cell cycle arrest has been observed at different phases, most notably the G1 and G2/M phases. plos.org
G1 Phase Arrest: In some cancer cell types, such as osteosarcoma, diosgenin has been shown to cause an arrest in the G1 phase of the cell cycle. researchgate.net This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication.
G2/M Phase Arrest: In other cancer cell lines, including hepatocellular carcinoma and leukemia, this compound induces arrest at the G2/M checkpoint. nih.govscielo.br This prevents the cells from entering mitosis, the final stage of cell division.
The ability of this compound to induce cell cycle arrest is a significant component of its anti-proliferative activity. plos.org
Modulation of Tumor Metastasis and Angiogenesis
The spread of cancer to distant organs, known as metastasis, is a major cause of mortality. This compound has been shown to interfere with key processes involved in metastasis and angiogenesis (the formation of new blood vessels that supply tumors). plos.orgdovepress.com
Research has indicated that diosgenin can inhibit the migration and invasion of cancer cells. plos.org It has also been found to suppress the formation of new blood vessels, a process critical for tumor growth and survival. plos.org These anti-metastatic and anti-angiogenic properties suggest that this compound could play a role in preventing the progression of cancer to more advanced and aggressive stages. spandidos-publications.com
Anti-Inflammatory Effects
Beyond its anti-cancer properties, this compound exhibits significant anti-inflammatory activity. Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer.
Inhibition of Pro-Inflammatory Cytokines and Enzymes
This compound has been shown to suppress the production of key molecules that promote inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes.
Cyclooxygenase-2 (COX-2): Studies have demonstrated that diosgenin can inhibit the expression of COX-2, an enzyme that plays a crucial role in the inflammatory response and is often upregulated in cancerous tissues. plos.orgresearchgate.netkau.edu.sa
Tumor Necrosis Factor-alpha (TNF-α): this compound has also been found to reduce the levels of TNF-α, a potent pro-inflammatory cytokine involved in a wide range of inflammatory conditions. kau.edu.sasci-hub.se
By inhibiting these key inflammatory mediators, this compound can help to dampen the inflammatory environment that can fuel cancer growth and other chronic diseases.
Reduction of Inflammatory Markers and Mediators
This compound has demonstrated significant anti-inflammatory properties through its ability to modulate various inflammatory pathways and reduce the expression of key inflammatory molecules. Research indicates that this compound can decrease the expression of pro-inflammatory cytokines and adhesion molecules within vascular smooth muscle cells, which is a crucial aspect of mitigating inflammation associated with conditions like atherosclerosis. The anti-inflammatory effects are largely attributed to the inhibition of the MAPK/Akt/NF-κB signaling pathways, which are central to the inflammatory response.
Furthermore, diosgenin and its derivatives have been shown to inhibit the production of several key inflammatory mediators. This includes the downregulation of enzymes such as cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). scielo.brresearchgate.net For instance, studies on diosgenin have shown it can significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) induced by IL-1β. scielo.br In animal models, diosgenin treatment has been found to downregulate the levels of COX-2, TNF-α, and NF-κB p65 in various tissues, thereby inhibiting the progression of atherosclerosis. nih.gov Similarly, a derivative of this compound demonstrated the ability to reduce the production of TNF-α and IL-6 in models of sepsis. informaticsjournals.co.in
Table 1: Effects of this compound and its Parent Compound Diosgenin on Inflammatory Markers
| Compound | Inflammatory Marker/Mediator | Effect | Reference |
|---|---|---|---|
| This compound | Pro-inflammatory Cytokines | Reduction | |
| This compound | Adhesion Molecules | Reduction | |
| This compound | Cyclooxygenase-2 (COX-2) | Inhibition | ias.ac.in |
| This compound | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | ias.ac.in |
| Diosgenin | Interleukin-6 (IL-6) | Reduction | scielo.brresearchgate.net |
| Diosgenin | Interleukin-1β (IL-1β) | Reduction | researchgate.net |
| Diosgenin | Nitric Oxide (NO) | Inhibition of production | scielo.br |
| Diosgenin | Prostaglandin E2 (PGE2) | Inhibition of production | scielo.br |
Lipid-Lowering and Hypolipidemic Activities
This compound exhibits notable lipid-lowering effects, positioning it as a compound of interest for managing dyslipidemia and related metabolic disorders. Its mechanisms of action are multifaceted, involving the modulation of cholesterol synthesis, reduction of lipid accumulation, and enhancement of fat breakdown. nih.gov
A key mechanism behind the hypolipidemic activity of this compound is its ability to inhibit cholesterol synthesis. This is achieved, in part, by targeting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.net By inhibiting this enzyme, this compound can effectively reduce the endogenous production of cholesterol. researchgate.net Studies on its parent compound, diosgenin, have shown a significant reduction in the mRNA levels of HMG-CoA reductase in the liver. researchgate.netnih.gov Furthermore, diosgenin is believed to interfere with the pathways regulated by sterol regulatory element-binding proteins (SREBPs), which are crucial for the regulation of enzymes involved in lipid metabolism, including HMG-CoA reductase. mdpi.com
This compound contributes to its lipid-lowering effects by promoting lipolysis, the breakdown of fats. This is primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK by this compound enhances the oxidation of fatty acids while simultaneously inhibiting pathways involved in lipid synthesis. Research on diosgenin has further elucidated this mechanism, showing that it can improve the expression of proteins involved in lipolysis, such as phosphorylated AMPK (p-AMPK), phospho-acetyl coA carboxylase, and carnitine acyltransferase 1A. nih.gov In diabetic rat models, diosgenin was shown to increase fatty acid β-oxidation via the AMPK-ACC/SREBP1 pathway. mdpi.com
Table 2: Research Findings on the Hypolipidemic Effects of this compound and Diosgenin
| Activity | Key Finding | Model System | Reference |
|---|---|---|---|
| Reduction of Cholesterol Synthesis | Inhibition of HMG-CoA reductase. | In vitro/In vivo | researchgate.net |
| Mitigation of Lipid Accumulation | Significant reduction in liver fat accumulation. | High-fat diet-fed rats (NAFLD model) | nih.gov |
| Mitigation of Lipid Accumulation | Reduced hepatic steatosis and fat deposition. | NAFLD rat models | nih.govmdpi.com |
| Enhancement of Lipolysis | Activation of AMP-activated protein kinase (AMPK). | In vitro/In vivo | |
| Enhancement of Lipolysis | Improved expression of lipolysis-related proteins. | NAFLD models | nih.gov |
Mitigation of Lipid Accumulation (e.g., in Non-Alcoholic Fatty Liver Disease models)
Neuroprotective and Neurogenerative Modulatory Effects
Emerging research has highlighted the neuroprotective and neurogenerative modulatory effects of this compound and its parent compound, suggesting its potential in the context of neurodegenerative diseases. frontiersin.org
A significant aspect of the neuroprotective potential of this compound lies in its ability to stimulate the production of Nerve Growth Factor (NGF). nih.gov NGF is a crucial neurotrophin involved in the growth, maintenance, and survival of neurons. Studies have demonstrated that diosgenin acts as a stimulator of NGF biosynthesis. nih.gov In animal models of neurotoxicity and Alzheimer's disease, treatment with diosgenin led to a dramatic enhancement in the concentration of NGF in the brain. nih.govnih.gov This increase in NGF was associated with improved spatial learning and memory. nih.gov Furthermore, diosgenin treatment was shown to recover the phosphorylation of downstream signaling molecules in the TrkA high-affinity receptor pathway, which is a primary signaling cascade for NGF. nih.gov These findings suggest that by boosting NGF levels, this compound could offer a therapeutic avenue for protecting against neuronal damage. nih.govnih.gov
Table 3: Key Findings on the Neuroprotective Effects of this compound and Diosgenin
| Effect | Mechanism/Finding | Model System | Reference |
|---|---|---|---|
| Neuroprotection | Stimulation of Nerve Growth Factor (NGF) production. | In vitro/In vivo | nih.gov |
| Neuroprotection | Enhanced NGF concentration in the brain. | Animal model of neurotoxicity | nih.gov |
| Cognitive Enhancement | Improved spatial learning and memory. | Animal model of Alzheimer's disease | nih.gov |
| Signal Pathway Modulation | Recovery of phosphorylation in the TrkA signaling pathway. | Animal model of neurotoxicity | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetyl-CoA carboxylase |
| AMP-activated protein kinase (AMPK) |
| Carnitine acyl transferase 1A |
| Cyclooxygenase-2 (COX-2) |
| Diosgenin |
| This compound |
| HMG-CoA reductase |
| Interleukin-1β (IL-1β) |
| Interleukin-4 (IL-4) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Interleukin-12 (IL-12) |
| Nerve Growth Factor (NGF) |
| Nitric Oxide (NO) |
| Prostaglandin E2 (PGE2) |
| Sterol regulatory element-binding proteins (SREBPs) |
Improvement of Cognitive Function and Memory
This compound's parent compound, diosgenin, has demonstrated notable potential in enhancing cognitive functions and memory. nih.govnih.govnih.gov Studies on senescent mice induced by D-galactose have shown that treatment with diosgenin significantly improves learning and memory abilities. nih.govnih.gov This enhancement is partly attributed to its ability to boost endogenous antioxidant enzymatic activities. nih.gov In mouse models of Alzheimer's disease, diosgenin has been found to improve object recognition memory. researchgate.net It also facilitates the repair of axonal atrophy and synaptic degeneration, which are critical for cognitive processes. researchgate.netinformaticsjournals.co.in Research suggests that diosgenin enhances neuronal excitation and memory function even in normal mice, indicating a broader potential for cognitive enhancement. researchgate.net The mechanism for this memory-enhancing effect is linked to the activation of the 1,25D3-MARRS receptor, which triggers axonal growth. researchgate.netnih.gov Furthermore, diosgenin has been shown to improve cognitive deficits in various animal models by restoring levels of essential brain chemicals like monoamines and vitamin C. nih.gov
Protective Effects in Neurodegenerative Disease Models (e.g., Alzheimer's disease, epilepsy)
This compound's precursor, diosgenin, has shown significant protective effects in various models of neurodegenerative diseases, including Alzheimer's disease and epilepsy. nih.govscielo.brnih.gov
Alzheimer's Disease: In animal models of Alzheimer's disease, diosgenin treatment has been observed to reduce the load of amyloid plaques and neurofibrillary tangles in the cerebral cortex and hippocampus. researchgate.netinformaticsjournals.co.inmdpi.com It also helps in healing axonal atrophy and synaptic degeneration associated with the disease. informaticsjournals.co.in Molecular docking studies have revealed that diosgenin exhibits good binding affinity with key targets in Alzheimer's pathology, such as β-secretase and glycogen (B147801) synthetase kinase beta (GSK-3β). herbmedpharmacol.com Additionally, diosgenin has been found to stimulate the synthesis of Nerve Growth Factor (NGF), which is crucial for neuronal survival and function, suggesting its potential as a therapeutic agent for Alzheimer's. nih.gov
Epilepsy: Studies on mouse models of epilepsy have demonstrated that diosgenin can mitigate seizures, learning and memory deficits, and hippocampal neuronal injury. nih.goviomcworld.org It has an inhibitory effect on the progression of kindling in pentylenetetrazole (PTZ)-induced epilepsy models, indicating antiepileptogenic activity. iomcworld.org This neuroprotection in epilepsy is partly attributed to its ability to modulate gut microbiota, which in turn alleviates intestinal and neuroinflammation. nih.gov
Parkinson's Disease: In models of Parkinson's disease, diosgenin has been shown to protect dopaminergic neurons from damage and reduce motor impairments by inhibiting neuroinflammation and oxidative stress through the TLR/NF-κB signaling pathway. informaticsjournals.co.inmdpi.com
Angiogenesis Promotion in Ischemic Conditions
A derivative of diosgenin conjugated with L-isoleucine has demonstrated the ability to promote angiogenesis. nih.gov In a chorioallantoic membrane model, this derivative showed pro-angiogenic effects, suggesting a potential therapeutic application in conditions where new blood vessel formation is required, such as in ischemic tissues. nih.gov
Antioxidant Properties
This compound's parent compound, diosgenin, exhibits significant antioxidant properties through multiple mechanisms. nih.govbiomedscidirect.commdpi.com
Improvement of Endogenous Antioxidant Systems
Diosgenin has been shown to enhance the body's natural antioxidant defense systems. nih.govtandfonline.com It significantly increases the activities of key antioxidant enzymes, including:
Superoxide Dismutase (SOD) : Studies have reported increased SOD activity in the plasma, liver, and brain of animals treated with diosgenin. nih.goviomcworld.orgtandfonline.com
Catalase (CAT) : Diosgenin supplementation has been found to elevate CAT activity in erythrocytes and the liver. iomcworld.orgtandfonline.com
Glutathione Peroxidase (GSH-Px) : Increased GSH-Px activity in erythrocytes has been observed following diosgenin administration. nih.govtandfonline.com
This enhancement of the endogenous antioxidant system helps to counteract oxidative stress and protect cells from damage. dovepress.com
Other Notable Pharmacological Activities
Beyond its neuroprotective and antioxidant effects, diosgenin, the precursor to this compound, has demonstrated a range of other significant pharmacological activities. It has been investigated for its potential anti-tumor, anti-inflammatory, and anti-thrombotic properties. scielo.brscielo.br Additionally, studies have pointed to its role in cardiovascular health, where it may help improve lipid profiles and reduce risk factors for atherosclerosis. dovepress.com Research has also explored its benefits in managing metabolic disorders like diabetes and obesity. nih.govfrontiersin.org
Anti-Thrombotic and Anti-Platelet Aggregation Effects
Diosgenin and its derivatives have demonstrated notable anti-thrombotic and anti-platelet aggregation properties. scielo.brcapes.gov.brnih.gov Studies have shown that diosgenin can inhibit platelet aggregation in a dose-dependent manner. capes.gov.brnih.gov This is achieved by improving anticoagulation functions, as evidenced by the prolongation of activated partial thromboplastin (B12709170) time (APTT), prothrombin time (PT), and thrombin time (TT). capes.gov.brnih.govnih.gov
The anti-thrombotic activity of diosgenin is also linked to its ability to increase serum nitric oxide (NO), a key cellular messenger involved in platelet adhesion and inflammatory responses. scielo.br Furthermore, diosgenin has been found to inhibit the expression of tissue factor (TF) in monocytes, which is a contributor to thrombosis in the later stages of atherosclerosis. nih.govdovepress.com Structural modifications of diosgenin, such as the creation of this compound, have been explored to enhance its aqueous solubility and, consequently, its anti-thrombotic efficacy. scielo.br Some derivatives have shown to be superior to aspirin (B1665792) in their anti-thrombotic effects with a potentially lower risk of bleeding. nih.gov
Table 1: Effects of Diosgenin on Thrombosis-Related Parameters
| Parameter | Effect of Diosgenin | Reference |
| Platelet Aggregation | Inhibited | capes.gov.brnih.gov |
| Activated Partial Thromboplastin Time (APTT) | Prolonged | capes.gov.brnih.govnih.gov |
| Prothrombin Time (PT) | Prolonged | capes.gov.brnih.govnih.gov |
| Thrombin Time (TT) | Prolonged | capes.gov.brnih.govnih.gov |
| Serum Nitric Oxide (NO) | Increased | scielo.br |
| Tissue Factor (TF) Expression | Inhibited | nih.govdovepress.com |
Immunomodulatory Properties
This compound and its parent compound, diosgenin, exhibit significant immunomodulatory effects. scielo.brscielo.br Research indicates that diosgenin can modulate the immune system by influencing the activity of various immune cells. scielo.brdovepress.com For instance, in animal models of collagen-induced arthritis, diosgenin has been shown to exert immunosuppressive effects and reduce inflammatory responses. scielo.br It can specifically affect CD4+ T cells, suppressing the activity of Th1 and Th17 cells while promoting Th2 cells. scielo.br
In vitro studies have demonstrated that diosgenin can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-12 in dendritic cells, while promoting the expression of the anti-inflammatory cytokine IL-10. dovepress.com This suggests that diosgenin may inhibit T cell activation and reduce vascular inflammation. dovepress.com Furthermore, a derivative of this compound has been shown to reduce the production of TNF-α and IL-6 in animal models of sepsis. informaticsjournals.co.in These findings highlight the potential of this compound in modulating the immune response and managing inflammatory and autoimmune conditions. scielo.br
Hepatoprotective Action
Diosgenin has shown considerable promise in protecting the liver from various forms of injury, including fibrosis, steatohepatitis, and non-alcoholic fatty liver disease (NAFLD). frontiersin.orgnih.gov Studies have demonstrated that diosgenin can ameliorate liver fibrosis and improve liver function by decreasing serum levels of liver enzymes like ALT, AST, and alkaline phosphatase (ALP), as well as total bilirubin. frontiersin.org It also reduces the liver content of hydroxyproline (B1673980) and extracellular matrix deposition, which are key markers of liver fibrosis, likely by inhibiting the activation of hepatic stellate cells. frontiersin.org
In the context of NAFLD, now often referred to as metabolic-associated fatty liver disease (MAFLD), diosgenin has been shown to prevent its development by modulating lipid profiles and reducing fat deposition in the liver. frontiersin.orgmdpi.com The mechanisms behind these effects involve the regulation of key signaling pathways. For instance, diosgenin can increase the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), while suppressing the expression of liver X receptor α (LXRα) and sterol regulatory element-binding protein-1c (SREBP-1c). frontiersin.org It also enhances fatty acid β-oxidation and improves mitochondrial function. mdpi.com Furthermore, diosgenin has been found to regulate the gut microbiome and bile acid synthesis, which play a role in the progression of non-alcoholic steatohepatitis. frontiersin.org
Table 2: Hepatoprotective Mechanisms of Diosgenin
| Condition | Mechanism of Action | Reference |
| Liver Fibrosis | Decreases serum liver enzymes, reduces hydroxyproline and ECM deposition, inhibits hepatic stellate cell activation. | frontiersin.org |
| Non-alcoholic Fatty Liver Disease (NAFLD/MAFLD) | Regulates lipid profile, reduces liver fat deposition, modulates AMPK, LXRα, and SREBP-1c pathways, enhances fatty acid oxidation. | frontiersin.orgmdpi.com |
| Non-alcoholic Steatohepatitis | Regulates gut microbiome and bile acid synthesis. | frontiersin.org |
| Drug-induced Liver Injury | Inhibits oxidative stress, inflammation, and neutrophil infiltration. | nih.govresearchgate.net |
Anti-Diabetic Effects
Diosgenin and its derivatives have been investigated for their potential anti-diabetic properties. nih.govnih.govkarger.com Research indicates that diosgenin can help regulate blood glucose levels and improve insulin (B600854) sensitivity. nih.govkarger.com In animal models of diabetes, diosgenin administration has led to a significant decrease in blood glucose levels and an increase in plasma insulin. nih.gov
The mechanisms underlying these anti-diabetic effects are multifaceted. Diosgenin has been found to stimulate the revitalization of pancreatic β-cells, leading to increased insulin production. informaticsjournals.co.in It also appears to protect these cells from stress-induced damage. informaticsjournals.co.in Furthermore, diosgenin can enhance the uptake of glucose in cells and improve insulin signaling. nih.gov Some studies suggest it may inhibit α-amylase and α-glucosidase activities, enzymes involved in carbohydrate digestion. researchgate.net In the context of diabetic complications, diosgenin has been shown to attenuate non-alcoholic fatty liver disease associated with type 2 diabetes by regulating fatty acid uptake in the liver. nih.gov
Cardiovascular Protective Effects
This compound and its related compounds exhibit a range of cardiovascular protective effects, particularly in relation to atherosclerosis. nih.govresearchgate.net Atherosclerosis is a chronic inflammatory disease of the arteries, and diosgenin has been shown to play a role in mitigating its progression through various mechanisms, including anti-inflammatory, antioxidant, and anti-thrombotic actions. nih.govresearchgate.net
Diosgenin can improve endothelial dysfunction by increasing the production of nitric oxide (NO) and activating endothelial nitric oxide synthase (eNOS). nih.gov It also helps to reduce the expression of adhesion molecules on vascular smooth muscle cells, which is a critical step in the development of atherosclerotic plaques. nih.gov Furthermore, diosgenin has been shown to inhibit the proliferation and migration of vascular smooth muscle cells. nih.gov In terms of lipid metabolism, diosgenin can help lower plasma cholesterol levels by inhibiting its absorption in the intestine and promoting its excretion. nih.govresearchgate.net
Effects on Bone Health
Diosgenin has demonstrated potential benefits for bone health, particularly in the context of osteoporosis. researchgate.netnih.govfrontierspartnerships.org Studies have shown that diosgenin can prevent bone loss in animal models of osteoporosis. researchgate.netnih.gov The proposed mechanism involves the inhibition of high bone turnover. nih.gov
In vitro studies have revealed that diosgenin can inhibit osteoclastogenesis, the process of bone resorption, and stimulate the osteogenic activity of osteoblastic cells, which are responsible for bone formation. researchgate.netfrontierspartnerships.orgfrontiersin.org It has been found to increase the synthesis of bone matrix proteins like Type 1 collagen and alkaline phosphatase (ALP). nih.gov Moreover, diosgenin can induce the expression of Runx2, a key transcription factor for bone formation, and the Runx2-regulated protein osteopontin. nih.gov Some research also suggests that diosgenin may improve the levels of the estrogenic hormone estradiol, which plays a crucial role in maintaining bone density. nih.gov
Anti-Asthma Effects
While the primary focus of research on this compound has been on other pharmacological activities, there is emerging evidence suggesting its potential as an anti-asthma agent. nih.govsci-hub.se Asthma is a chronic inflammatory disease of the airways, and the anti-inflammatory properties of diosgenin could be beneficial in this context. sci-hub.se
Research has indicated that diosgenin can inhibit the production of pro-inflammatory mediators that are involved in the asthmatic response. sci-hub.se Although the specific mechanisms of this compound in asthma are still under investigation, its known anti-inflammatory and immunomodulatory effects provide a strong basis for its potential therapeutic application in managing asthma. nih.govsci-hub.se
Antifungal Activity of Derivatives
The modification of this compound at the F-ring has been a strategy for developing new derivatives with potential pharmacological activities. One such avenue of research has been the synthesis of isoxazole (B147169) derivatives of this compound and the evaluation of their antifungal properties.
Research Findings
A novel class of this compound-isoxazole derivatives has been synthesized and tested for its antifungal activity against the plant pathogenic fungus Alternaria alternata. wipo.intgoogle.com The synthesis involves a multi-step process starting from diosgenin, which includes acetylation to form this compound, followed by the opening of the F-ring, oxidation, and subsequent formation of an oxime and finally the isoxazole ring. wipo.intgoogle.com
The resulting this compound-isoxazole derivatives were evaluated for their ability to inhibit the growth of Alternaria alternata. wipo.intgoogle.com The findings from this research indicate that these derivatives possess potent antifungal activity. wipo.int Specifically, the introduction of the isoxazole ring at the C-26 position of the furostan (B1232713) skeleton derived from this compound appears to be a key factor in its antifungal efficacy against this particular fungal strain. wipo.intgoogle.com
The research highlights the potential of synthetic modifications of this compound to generate compounds with significant antifungal properties. While the parent compound, diosgenin, is known for a range of biological activities, these findings underscore the value of its acetylated form as a scaffold for creating new and potent antifungal agents. wipo.int
Antifungal Activity Data
The table below summarizes the antifungal activity of the synthesized this compound-isoxazole derivatives against Alternaria alternata.
| Compound | Fungal Strain | Activity |
| This compound-isoxazole derivative | Alternaria alternata | Potent |
| ((22β,25R)-3β-acetoxyfurost-26-isoxazole) with R= CH₃ | Alternaria alternata | Active |
| ((22β,25R)-3β-acetoxyfurost-26-isoxazole) with R= C₆H₅ | Alternaria alternata | Active |
Molecular Mechanisms of Action of Diosgenin Acetate
Modulation of Cellular Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Diosgenin (B1670711) and its derivatives have been shown to exert inhibitory effects on this pathway in various cell types.
In studies on primary human thyrocytes, diosgenin was found to inhibit cell proliferation by causing a G0/G1 phase cell cycle arrest. ajol.info This effect was linked to the downregulation of cyclin D1 and the phosphorylation of both PI3K and Akt. ajol.info Concurrently, the expression of cell cycle inhibitors p21 and p27 was upregulated. ajol.info Similarly, in human prostate cancer cells (DU145), diosgenin was observed to inhibit the phosphorylation of PI3K and Akt, which is associated with the activation of apoptosis and autophagy. spandidos-publications.comtandfonline.com This inhibition is a key mechanism behind its anti-proliferative effects. spandidos-publications.com
The neuroprotective effects of diosgenin are also associated with the modulation of this pathway. It has been shown to enhance IGF-1-PI3K-AKT survival pathways, which may contribute to its protective effects against D-galactose-induced brain aging. nih.gov Furthermore, in the context of obesity-induced insulin (B600854) resistance, diosgenin has been found to improve insulin sensitivity by modulating the PI3K/Akt signaling pathway in high-fat diet-fed mice. nih.gov In gallbladder cancer cells, it inhibits the PI3K/AKT pathway, which is mediated by reactive oxygen species (ROS). nih.gov
Table 1: Research Findings on Diosgenin Acetate (B1210297) and the PI3K/Akt Pathway
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Primary Human Thyrocytes | Inhibits proliferation, causes G0/G1 arrest, downregulates p-PI3K and p-Akt. | ajol.info |
| Human Prostate Cancer Cells (DU145) | Inhibits phosphorylation of PI3K and Akt, leading to apoptosis and autophagy. | spandidos-publications.comtandfonline.com |
| D-galactose-induced aging brain model | Enhances IGF-1-PI3K-AKT survival pathways. | nih.gov |
| High-fat diet-induced obese mice | Improves insulin resistance via the PI3K/Akt pathway. | nih.gov |
| Gallbladder Cancer Cells (NOZ, SGC996) | Inhibits ROS-mediated PI3K/AKT signaling, inducing apoptosis. | nih.gov |
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. Diosgenin has been demonstrated to be a potent inhibitor of this pathway.
Research indicates that diosgenin can suppress the NF-κB signaling pathway, thereby inhibiting the metastasis of cancers such as prostate cancer and human erythroleukemia. spandidos-publications.com The mechanism often involves blocking the nuclear translocation of the p65 subunit of NF-κB and its binding to DNA. scielo.brscielo.br In lipopolysaccharide (LPS)-stimulated microglial cells, a derivative of diosgenin was shown to block p65 nuclear translocation, leading to reduced production of inflammatory mediators like iNOS and COX-2. scielo.br This anti-inflammatory effect is also observed in animal models of sepsis and acute lung injury, where diosgenin attenuates the inflammatory response by inhibiting NF-κB activation. informaticsjournals.co.in Furthermore, diosgenin's ability to downregulate the NF-κB pathway can result in the inhibition of cortactin, a key protein in the formation of invadopodia, which are cellular structures involved in cancer cell invasion. spandidos-publications.com
Table 2: Research Findings on Diosgenin Acetate and the NF-κB Pathway
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Microglial BV2 Cells | Blocks p65 nuclear translocation and inhibits iNOS and COX-2 expression. | scielo.brscielo.br |
| Prostate Cancer Cells | Downregulates the NF-κB pathway, inhibiting metastasis. | spandidos-publications.com |
| Human Erythroleukemia Cells | Inhibits the NF-κB signaling pathway to suppress metastasis. | spandidos-publications.comnih.gov |
| LPS-treated THP1 cells and mouse models | Inhibits NF-κB p65/p50 activation, reducing acute lung inflammation. | informaticsjournals.co.in |
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is frequently observed in various human cancers, making it a significant target for therapeutic intervention.
Diosgenin has been identified as a novel blocker of the STAT3 activation pathway. nih.gov It has been shown to inhibit both constitutive and inducible STAT3 activation in human hepatocellular carcinoma (HCC) cells. nih.gov This inhibition is achieved by suppressing the activation of upstream kinases such as c-Src, JAK1, and JAK2, which are responsible for phosphorylating and activating STAT3. sci-hub.senih.gov Furthermore, diosgenin can induce the expression of Src homology 2 phosphatase 2 (SH-PTP2), a protein tyrosine phosphatase that negatively regulates STAT3 activation. spandidos-publications.comnih.gov The downregulation of STAT3 activity by diosgenin leads to a decrease in the expression of various STAT3-regulated genes involved in cell survival and proliferation. nih.gov This ultimately results in the suppression of proliferation and enhances the apoptotic effects of chemotherapeutic agents in cancer cells. sci-hub.senih.gov
Table 3: Research Findings on this compound and the STAT3 Pathway
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Human Hepatocellular Carcinoma (HCC) Cells | Inhibits constitutive and inducible STAT3 activation. | nih.gov |
| HCC Cells | Suppresses the activation of c-Src, JAK1, and JAK2. | sci-hub.senih.gov |
| HCC Cells | Induces the expression of the phosphatase SH-PTP2. | spandidos-publications.comnih.gov |
| General Cancer Cells | Downregulates the expression of STAT3-regulated gene products. | nih.gov |
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It is often found downstream of the PI3K/Akt pathway and is a key component in cellular nutrient sensing.
Diosgenin has been shown to inhibit the mTOR signaling pathway, often in conjunction with its effects on PI3K/Akt. scielo.brsci-hub.se In human prostate cancer cells (DU145), diosgenin treatment leads to the inhibition of phosphorylation of PI3K, Akt, and mTOR, which correlates with the induction of autophagy and apoptosis. spandidos-publications.com The PI3K/Akt/mTOR pathway is a canonical negative regulator of autophagy, and its inhibition by diosgenin promotes this cellular process. spandidos-publications.com In chronic myeloid leukemia cells, diosgenin metabolites have been reported to induce autophagy by inhibiting the mTOR signaling pathway, which is dependent on the generation of reactive oxygen species (ROS). scielo.brscielo.br This inhibition of mTOR signaling contributes to the cytotoxic effects of diosgenin in these cancer cells. scielo.brscielo.br A study on spinal cord injury in rats also showed that diosgenin glucoside could regulate the Rheb/mTOR signaling pathway, suggesting its role in neuroprotection. mdpi.com
Table 4: Research Findings on this compound and the mTOR Pathway
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Human Prostate Cancer Cells (DU145) | Inhibits phosphorylation of mTOR, associated with induced autophagy and apoptosis. | spandidos-publications.com |
| Chronic Myeloid Leukemia Cells | Induces ROS-dependent autophagy and cytotoxicity via mTOR signaling inhibition. | scielo.brscielo.br |
| General Cancer Models | Modulates the PI3K/AKT/mTOR pathway. | sci-hub.se |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes key members such as p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).
Diosgenin modulates the MAPK pathway in a context-dependent manner. In gastric cancer cells, diosgenin may act by activating the phosphorylation of the p38 pathway, which in turn regulates cell proliferation, apoptosis, and migration. scielo.br In hepatocellular carcinoma HepG2 cells, diosgenin induces apoptosis by activating apoptosis signal-regulating kinase (ASK)-1, which is an upstream activator of the JNK/p38 MAPK pathway. scielo.brscielo.br Conversely, in other contexts, diosgenin can inhibit MAPK signaling. For instance, it has been shown to inhibit phosphorylated NF-κB-induced activation of the p38-MAPK and JNK signaling pathways, thereby reducing inflammation. scielo.br In colon cancer, diosgenin can inhibit metastasis by regulating the Akt/MAPK signaling pathway. spandidos-publications.comnih.gov
Table 5: Research Findings on this compound and the MAPK Pathway
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Gastric Cancer Cells (BGC-823, SGC-7901) | Activates phosphorylation of the p38 pathway, regulating proliferation and apoptosis. | scielo.br |
| Hepatocellular Carcinoma HepG2 Cells | Activates ASK-1, an upstream signal for JNK/p38 MAPK activation, inducing apoptosis. | scielo.brscielo.br |
| Ischemia/Reperfusion Injury Model | Inhibits p38-MAPK and JNK signaling pathways to reduce inflammation. | scielo.br |
| Colon Cancer Cells | Inhibits metastasis by regulating the Akt/MAPK signaling pathway. | spandidos-publications.comnih.gov |
The Wnt signaling pathway is a highly conserved pathway that regulates crucial aspects of cell fate determination, cell migration, and organogenesis during embryonic development, and later plays a role in tissue homeostasis and regeneration in adults. The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin.
Diosgenin has been shown to modulate the Wnt/β-catenin signaling pathway. In human osteoblast-like MG-63 cells, low concentrations of diosgenin were found to promote cell proliferation and differentiation by inhibiting the Wnt/β-catenin signal pathway. nih.govnih.gov This was evidenced by the suppression of β-catenin, Runx2, and cyclinD1 expression. nih.gov Interestingly, high concentrations of diosgenin showed the opposite effect, indicating a dose-dependent regulatory role. nih.govnih.gov In breast cancer models, diosgenin has been reported to attenuate epithelial-mesenchymal transition (EMT) and invasion by targeting the Wnt pathway through antagonists like secreted frizzled related protein 4 (sFRP4). scielo.br Furthermore, it has been suggested that diosgenin can inhibit the growth, migration, and spread of tumor cells by affecting the Wnt signaling pathway. scielo.brscielo.br A recent study highlighted that diosgenin's anticancer properties in colorectal cancer cells involve the downregulation of genes in the Wnt/β-catenin signaling pathway. brieflands.com
Table 6: Research Findings on this compound and the Wnt Pathway
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Human Osteoblast-like MG-63 Cells | Low concentrations inhibit the Wnt/β-catenin pathway, promoting proliferation and differentiation. | nih.govnih.gov |
| Breast Cancer Cells | Attenuates EMT and invasion by targeting the Wnt pathway via sFRP4. | scielo.br |
| Gastric Cancer Cells | Inhibits tumor cell growth, migration, and spread by affecting the Wnt pathway. | scielo.brscielo.br |
Chk1 and Cdc25c Pathways
This compound has been shown to influence the G2/M phase of the cell cycle by modulating the Chk1 and Cdc25c pathways. scielo.brnih.gov In human breast cancer cells, treatment with diosgenin leads to an increase in the phosphorylated forms of Chk1 (p-Chk1Ser345) and Cdc25C (p-Cdc25CSer216). nih.gov This phosphorylation of Cdc25C by Chk1 is a critical event that sustains the G2/M arrest. nih.gov The activation of Chk1 and subsequent phosphorylation of Cdc25C ultimately inactivate the Cdc2-cyclin B complex, leading to a blockade at the G2/M phase of the cell cycle. nih.govnih.gov This mechanism has been observed in both p53-dependent and p53-deficient breast cancer cell lines, suggesting a broad applicability of this pathway in diosgenin's anti-cancer activity. nih.gov
Regulation of Cell Death Processes
Apoptosis Induction
This compound is a potent inducer of apoptosis, a form of programmed cell death, through multiple intricate mechanisms.
p53 Activation: In several cancer cell lines, diosgenin treatment leads to the activation of the tumor suppressor protein p53. medicinacomplementar.com.br Activated p53 can then trigger a cascade of events leading to apoptosis. medicinacomplementar.com.br For instance, in laryngeal and melanoma cancer cells, diosgenin has been shown to increase the cellular expression of activated p53. medicinacomplementar.com.br
Caspase Cascades: A central mechanism of diosgenin-induced apoptosis is the activation of the caspase cascade. spandidos-publications.com Caspases are a family of proteases that, once activated, execute the dismantling of the cell. Diosgenin has been found to increase the levels of cleaved (active) caspase-3, caspase-8, and caspase-9 in various cancer cells, including hepatocellular carcinoma. spandidos-publications.com The activation of caspase-8 suggests the involvement of the extrinsic or death receptor pathway, while the activation of caspase-9 points to the intrinsic or mitochondrial pathway. spandidos-publications.commedchemexpress.com
Mitochondrial Pathway Disruption: Diosgenin disrupts the normal functioning of mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov This includes a significant loss of the mitochondrial membrane potential (ΔΨm). nih.gov The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then activates the caspase cascade. nih.govnih.gov
Bcl-2 Family Protein Modulation: The Bcl-2 family of proteins are critical regulators of the mitochondrial apoptotic pathway. medchemexpress.com Diosgenin has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. Specifically, it down-regulates the expression of the anti-apoptotic protein Bcl-2. scielo.brnih.govnih.gov This reduction in Bcl-2 levels facilitates the release of cytochrome c from the mitochondria. nih.gov
Death Receptor-5 Upregulation: Diosgenin can also induce apoptosis through the extrinsic pathway by upregulating the expression of Death Receptor-5 (DR5). frontiersin.org Ligation of DR5 by its ligand, TRAIL, triggers a signaling cascade that culminates in the activation of caspase-8 and subsequent execution of apoptosis. medchemexpress.com
Autophagy Induction
In addition to apoptosis, this compound can induce another form of programmed cell death known as autophagy. nih.gov Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. In some cancer cells, such as human prostate cancer cells and chronic myeloid leukemia cells, diosgenin treatment has been shown to activate autophagy. scielo.brspandidos-publications.com This process is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy. spandidos-publications.com Interestingly, in some contexts, the inhibition of diosgenin-induced autophagy can enhance apoptosis, suggesting a complex interplay between these two cell death pathways. nih.gov
Reactive Oxygen Species (ROS) Generation
This compound has been demonstrated to induce the generation of reactive oxygen species (ROS) in various cancer cell lines. nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. mdpi.com In HepG2 hepatic cells and chronic myeloid leukemia cells, diosgenin treatment leads to an increase in ROS levels, which is believed to be a contributing factor to its apoptotic effects. scielo.brnih.gov This increase in oxidative stress can trigger the mitochondrial apoptotic pathway. nih.gov
Influence on Cell Cycle Regulatory Proteins
This compound exerts significant control over the cell cycle by modulating the expression and activity of key regulatory proteins. This influence leads to cell cycle arrest, a crucial mechanism for its anti-proliferative effects.
| Cell Cycle Protein | Effect of this compound | Cellular Outcome |
| p21 | Upregulation | G2/M phase arrest |
| p27 | Upregulation | G1 or G2/M phase arrest |
| Cyclin D1 | Downregulation | Inhibition of G1/S transition |
| PCNA | Downregulation | Inhibition of DNA synthesis |
| Skp2 | Downregulation | Increased p21 and p27 levels |
p21 and p27: Diosgenin treatment has been shown to upregulate the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27 in various cancer cells, including human hepatocellular carcinoma cells. spandidos-publications.comscielo.br These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes, which are essential for cell cycle progression. immunologyresearchjournal.com The upregulation of p21 and p27 by diosgenin contributes to cell cycle arrest, often at the G1/S or G2/M checkpoints. spandidos-publications.comscielo.br
Cyclin D1: Cyclin D1 is a key protein that drives the progression of cells through the G1 phase of the cell cycle. immunologyresearchjournal.com Diosgenin has been reported to decrease the levels of cyclin D1, thereby inhibiting the transition from the G1 to the S phase. frontiersin.org
PCNA: Proliferating cell nuclear antigen (PCNA) is a crucial protein involved in DNA replication and repair. Downregulation of PCNA expression by diosgenin has been observed in hepatocellular carcinoma cells, indicating an inhibition of DNA synthesis and cell proliferation. nih.gov
Skp2: S-phase kinase-associated protein 2 (Skp2) is an oncoprotein that targets p21 and p27 for degradation. frontiersin.orgbiorxiv.org By inhibiting the expression of Skp2, diosgenin leads to the accumulation of p21 and p27, further reinforcing cell cycle arrest. nih.gov This effect has been noted in breast cancer cells. nih.gov
Modulation of Cell Proliferation and Differentiation Pathways
This compound modulates various signaling pathways that are fundamental to cell proliferation and differentiation, contributing to its anti-cancer properties. It has been shown to inhibit the proliferation of breast cancer stem-like cells by arresting the cell cycle. jcpjournal.org This effect is mediated through the modulation of the p38 mitogen-activated protein kinase (MAPK) and the AKT/mTOR signaling pathways. jcpjournal.org
Furthermore, diosgenin can influence cell differentiation. For instance, in human erythroleukemia cells, it has been shown to induce megakaryocytic differentiation, a process that is linked to the induction of autophagy. researchgate.net In a different context, diosgenin treatment has been found to promote the differentiation of oligodendrocyte progenitor cells, which is relevant for the treatment of multiple sclerosis, through an ER-mediated ERK1/2 pathway. sci-hub.se These findings highlight the ability of diosgenin to not only halt the uncontrolled proliferation of cancer cells but also to guide cells towards a more differentiated and less malignant state.
Effects on Epithelial-Mesenchymal Transition (EMT)
This compound's precursor, diosgenin, has demonstrated the ability to interfere with the epithelial-mesenchymal transition (EMT), a critical process in which cancer cells gain migratory and invasive properties, contributing to metastasis. scielo.brnih.govscielo.br Research indicates that diosgenin can inhibit the initiation of EMT in various cancer cell lines. nih.govscielo.br
In osteosarcoma cells, diosgenin has been shown to inhibit the initiation of EMT by decreasing the expression of transforming growth factor-β1 (TGF-β1) and increasing the levels of E-cadherin, an epithelial marker. nih.gov This effect is mediated through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Specifically, diosgenin targets the phosphorylated form of p38 (p-p38). nih.gov
Similarly, in gastric cancer cells, the combination of diosgenin and GSK126 has a synergistic effect on altering EMT markers. scielo.br This combination leads to changes in the expression of E-cadherin, N-cadherin, and fibronectin through the Ras homolog gene/Rho-associated coiled-coil-forming protein kinase (Rho/ROCK) signaling pathway. scielo.br In breast cancer, diosgenin attenuates EMT and invasion by inducing apoptosis and inhibiting cancer stem cell-related phenotypes. scielo.brresearchgate.net This is achieved by targeting the Wnt antagonist, secreted frizzled-related protein 4 (sFRP4), which is involved in the connexin signaling pathway. scielo.br
The table below summarizes the effects of diosgenin on key molecular markers of EMT in different cancer types.
| Cancer Type | Molecular Target/Pathway | Effect on EMT Markers | Reference |
| Osteosarcoma | p38 MAPK signaling pathway | ↓ TGF-β1, ↑ E-cadherin | nih.gov |
| Gastric Cancer | Rho/ROCK signaling pathway | Modulates E-cadherin, N-cadherin, fibronectin | scielo.br |
| Breast Cancer | Wnt/sFRP4 signaling pathway | Attenuates EMT | scielo.brresearchgate.net |
Activation of AMP-Activated Protein Kinase (AMPK)
This compound's parent compound, diosgenin, is known to activate AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. nih.govresearchgate.netnih.gov Activation of AMPK by diosgenin has been observed in various cell types and is linked to several of its therapeutic effects. researchgate.netdovepress.com
In skeletal muscle cells, diosgenin treatment leads to a dose-dependent increase in the phosphorylation of AMPK. researchgate.netnih.gov This activation of the catabolic pathway via AMPK may contribute to the inhibition of visceral fat accumulation. researchgate.netnih.gov Studies have also shown that diosgenin can protect against inflammatory damage and oxidative stress in retinal pigment epithelial cells by activating the AMPK/Nrf2/HO-1 pathway. researchgate.net
Furthermore, in the context of diabetic nephropathy, diosgenin has been found to alleviate inflammatory damage and insulin resistance in podocyte cells through the activation of the AMPK/SIRT1/NF-κB signaling pathway. nih.gov The protective effects of diosgenin were counteracted by an AMPK inhibitor, confirming the central role of this pathway. nih.gov In diabetic nephropathy models, diosgenin restored the expression of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) and AMPK, which in turn inhibited the mTOR-P70S6K pathway, a key regulator of autophagy. mdpi.com
The following table details the research findings on diosgenin's activation of AMPK.
| Cell/Tissue Type | Downstream Pathway/Effect | Research Model | Reference |
| Skeletal Muscle Cells (C2C12) | Increased phosphorylation of AMPK | In vitro | researchgate.netnih.gov |
| Retinal Pigment Epithelial Cells (ARPE-19) | Activation of AMPK/Nrf2/HO-1 pathway | In vitro (High Glucose-induced) | researchgate.net |
| Podocytes | Activation of AMPK/SIRT1/NF-κB pathway | In vitro (High Glucose-induced) | nih.gov |
| Diabetic Nephropathy Model | Restoration of CaMKK2/AMPK expression, inhibition of mTOR-P70S6K | In vivo (Rats) | mdpi.com |
Interaction with Steroid-Binding Receptors (e.g., 1,25D3-MARRS)
Diosgenin has been identified as an exogenous activator of the 1,25D3-membrane-associated, rapid response steroid-binding (1,25D3-MARRS) receptor, also known as Pdia3 or ERp57. nih.govnih.gov This interaction is crucial for some of diosgenin's neuroprotective and cognitive-enhancing effects. mdpi.comresearchgate.net
In neuronal cells, the activation of 1,25D3-MARRS by diosgenin mediates axonal growth. nih.govmdpi.com Studies have shown that knockdown of the 1,25D3-MARRS receptor completely inhibits diosgenin-induced axonal growth in cortical neurons. nih.govresearchgate.net Furthermore, a neutralizing antibody against 1,25D3-MARRS can diminish the axonal regeneration effect of diosgenin. nih.gov This suggests that the 1,25D3-MARRS pathway is a critical signaling target for the neuro-regenerative actions of diosgenin. nih.govgoogle.com
The interaction of diosgenin with 1,25D3-MARRS is thought to trigger multiple downstream signaling pathways, including those involving PI3K, ERK, PKC, and PKA. nih.gov This multifaceted signaling cascade underlies the enhancement of neuronal networks and memory function observed with diosgenin treatment. researchgate.net
Key findings regarding diosgenin's interaction with 1,25D3-MARRS are presented in the table below.
| Effect | Experimental Model | Key Finding | Reference |
| Cognitive Enhancement | Normal Mice | Memory enhancement mediated by 1,25D3-MARRS-triggered axonal growth. | mdpi.comresearchgate.net |
| Axonal Growth | Cortical Neurons (in vitro) | 1,25D3-MARRS knockdown inhibited diosgenin-induced axonal growth. | nih.govresearchgate.net |
| Axonal Regeneration | Aβ(1–42)-induced Axonal Atrophy Model | A neutralizing antibody against 1,25D3-MARRS diminished the regenerative effect of diosgenin. | nih.gov |
| Alzheimer's Disease Pathology | 5XFAD Mice | Diosgenin improved memory and reduced amyloid plaques and neurofibrillary tangles. | nih.govresearchgate.net |
Modulation of Gut Microbiota
Recent research has highlighted the significant role of diosgenin in modulating the gut microbiota, which in turn contributes to its therapeutic effects. nih.govresearchgate.netrsc.orgnih.gov Diosgenin has been shown to restore gut microbiota balance in various conditions, including non-alcoholic fatty liver disease (NAFLD), hypertension, and stress-induced depression. nih.govresearchgate.netnih.gov
In a rat model of NAFLD, diosgenin treatment restored the balance of gut microbiota, particularly at the genus level, with notable changes in Globicatella, Phascolarctobacterium, and Pseudochrobactrum. nih.gov These changes were significantly correlated with improvements in lipid and amino acid metabolism. nih.gov Similarly, in spontaneously hypertensive rats, diosgenin reshaped the gut microbiota, leading to an increase in butyrate-producing bacteria and a decrease in plasma lipopolysaccharides. researchgate.netrsc.org This modulation of the gut-brain axis was associated with reduced neuroinflammation and attenuated hypertension. researchgate.netrsc.org
Furthermore, in a mouse model of chronic restraint stress, diosgenin exerted antidepressant-like effects by increasing the abundance of the phylum Firmicutes and the genus Lactobacillus. nih.gov This regulation of the gut microbiota was strongly correlated with the inhibition of inflammation and the enhancement of neurotrophic functions. nih.govmdpi.com In vitro fermentation studies have also shown that diosgenin can increase the abundance of beneficial bacteria like Akkermansia and Bacteroides. semanticscholar.org
The table below summarizes the effects of diosgenin on the gut microbiota in different models.
| Condition/Model | Key Microbial Changes | Associated Therapeutic Effect | Reference |
| Non-alcoholic Fatty Liver Disease (NAFLD) | ↑ Globicatella, ↑ Phascolarctobacterium, ↑ Pseudochrobactrum | Amelioration of NAFLD | nih.gov |
| Spontaneously Hypertensive Rats | ↑ Butyrate-producing bacteria | Attenuation of hypertension | researchgate.netrsc.org |
| Chronic Restraint Stress (Mice) | ↑ Firmicutes, ↑ Lactobacillus | Antidepressant-like effects | nih.gov |
| In vitro Fermentation | ↑ Akkermansia, ↑ Bacteroides | N/A | semanticscholar.org |
Structure Activity Relationship Sar Studies of Diosgenin Acetate and Its Derivatives
Impact of Acetylation on Lipophilicity and Biological Activity
This structural change has been shown to modulate various biological activities. For instance, in some studies, acetylated derivatives of diosgenin (B1670711) have demonstrated different potencies in anti-inflammatory and cytotoxic activities compared to the parent compound. nih.gov The increased lipophilicity of diosgenin acetate (B1210297) is considered a factor in its cytotoxic effects against cancer cells and its ability to modulate lipid bilayers, making it a subject of interest for further drug development. The esterification at the C-3 position, as seen in diosgenin acetate, is a common strategy to create prodrugs with improved physicochemical properties. ias.ac.inmdpi.com For example, a study on diosgenin derivatives showed that those with acetyl groups at the C-3 position, like this compound, might have better anti-inflammatory effects than those with a free hydroxyl group. nih.gov
Significance of Spirostan (B1235563) Structure and Specific Ring Features (e.g., F-ring, 5,6-double bond)
The fundamental spirostan skeleton of diosgenin is crucial for its biological activity. This rigid, multi-ring structure provides a specific three-dimensional conformation that is recognized by biological targets. nih.govnih.gov Within this framework, specific features like the F-ring and the double bond between carbons 5 and 6 (Δ5) play distinct and significant roles.
The intact spiroketal F-ring is considered a critical moiety for the bioactivity of many steroidal saponins (B1172615). nih.govrsc.org Studies have shown that the opening or modification of the F-ring can lead to a significant change or loss of certain biological activities. nih.govnih.gov For example, some research indicates that derivatives with a cleaved F-ring (furostanol derivatives) may exhibit different or diminished antitumor activity compared to their spirostan counterparts. nih.govnih.gov However, other studies have shown that introducing specific groups after F-ring opening can lead to potent derivatives with good antitumor activity. scielo.br The presence of the oxygen atom in the F-ring is also important; replacing it with other heteroatoms like nitrogen (in solasodine) or sulfur has been shown to alter the compound's cytotoxic profile. nih.govmdpi.com
The 5,6-double bond in the B-ring also contributes significantly to the biological effects of diosgenin and its derivatives. informaticsjournals.co.innih.gov A comparison between diosgenin (which has the double bond) and its saturated analogs, tigogenin (B51453) and smilagenin (B1681833) (which lack the 5,6-double bond), revealed that diosgenin was a more potent inducer of apoptosis in certain cell lines. nih.gov This suggests that the planarity and electronic properties conferred by this double bond are important for specific biological interactions. However, the absence of this bond does not eliminate activity entirely, as smilagenin still demonstrated strong inhibition of cell proliferation. nih.gov In some contexts, the cis-fused A/B ring configuration (found in sarsasapogenin) has been shown to be more biologically significant for certain activities than the Δ5-double bond found in diosgenin. nih.govrsc.org
Influence of Modifications at C-3 Position (e.g., esterification, amino acid conjugation, hydrophilic groups, polarity, volume, acidity)
Esterification: Esterification at the C-3 position, as in this compound, is a common strategy. Studies have shown that introducing different ester groups can enhance specific activities. For example, creating diosgenin esters with salicylic (B10762653) acyl groups resulted in compounds with improved anti-thrombotic activity. scielo.brresearchgate.net The length of the ester chain can also be a factor; one study found that alkane straight-chain esters showed increased diastolic activity on tracheal smooth muscle with increasing chain length, up to a certain point. scielo.br
Amino Acid Conjugation: Linking amino acids to the C-3 position of diosgenin has been a successful strategy to improve solubility and introduce new biological functions. scielo.brscielo.br Amino acids, being hydrophilic and involved in active transport, can enhance drug absorption. scielo.br For instance, a 3β-(L-isoleucine)-diosgenin derivative was found to have both neuroprotective and angiogenesis-promoting effects. scielo.br Another study showed that an L-serine derivative of diosgenin could induce apoptosis in breast cancer cells. scielo.brscielo.br The choice of amino acid and the presence or absence of protecting groups can significantly influence the resulting compound's activity. nih.gov
Hydrophilic Groups, Polarity, Volume, and Acidity: The introduction of various groups with different properties at the C-3 position has been explored to modulate activity. Attaching appropriate hydrophilic groups has been shown to improve the anti-thrombotic activity of diosgenin. scielo.brresearchgate.netscielo.br The introduction of hydroxamic acid at the C-3 position, which can form hydrogen bonds and chelate metal ions, was designed to increase water solubility and antitumor activity. nih.gov Similarly, attaching quaternary phosphonium (B103445) salts, which are lipophilic cations, also aimed to enhance cytotoxic activity. nih.gov The polarity, volume, and acidity of the substituent at C-3 are all critical factors that researchers manipulate to fine-tune the biological effects of the resulting diosgenin derivatives. scielo.br
| C-3 Modification | Example Derivative | Observed Biological Effect | Reference |
|---|---|---|---|
| Esterification (Acetylation) | This compound | Increased lipophilicity, potential for enhanced anti-inflammatory activity. | nih.gov |
| Esterification (Salicylic Acyl Group) | Diosgenyl Salicylate Conjugates | Enhanced anti-thrombotic and anti-inflammatory activity. | scielo.brscielo.br |
| Amino Acid Conjugation | 3β-(L-isoleucine)-diosgenin | Showed neuroprotective and angiogenic properties. | scielo.br |
| Amino Acid Conjugation | L-serine derivative of diosgenin | Induced apoptosis in MCF-7 breast cancer cells. | scielo.brscielo.br |
| Hydrophilic Group (Hydroxamic Acid) | Diosgenin Hydroxamic Acid | Designed for increased water solubility and antitumor activity. | nih.gov |
| Lipophilic Cation (Quaternary Phosphonium Salt) | Diosgenin Quaternary Phosphonium Salt | Designed for enhanced cytotoxic activity. | nih.gov |
Effects of F-Ring Opening and Side Chain Modifications
Modifications to the F-ring and the associated side chain of the spirostan structure represent another important avenue in the SAR of diosgenin derivatives. scielo.brresearchgate.net The F-ring is located at the edge of the molecule, making it relatively accessible for chemical reactions. scielo.br
Opening the F-ring transforms the spirostanol (B12661974) into a furostanol derivative. doaj.org This structural change can have a profound impact on biological activity. While some studies suggest that an intact F-ring is essential for certain antitumor activities, nih.gov others have demonstrated that F-ring opening can lead to potent new compounds. For example, derivatives created by opening the F-ring and introducing hydrophilic or hydrophobic groups, such as imidazole (B134444) derivatives, have shown good in vitro antitumor activity. scielo.br One such compound was found to inhibit human breast cancer cell proliferation by blocking the cell cycle and inducing apoptosis. scielo.brscielo.br The reductive cleavage of the F-ring, leading to a primary alcohol at C-26, has also been used to create derivatives with significant potency against human tumor cell lines. researchgate.net
Replacing the oxygen atom in the F-ring with a sulfur atom to create 26-thiodiosgenin has been shown to increase antibacterial activity against both S. aureus and E. coli compared to diosgenin. mdpi.com This suggests that the nature of the heteroatom in this ring is a key determinant of bioactivity.
Further modifications to the side chain after F-ring opening can also modulate activity. These modifications can alter the molecule's interaction with biological targets, leading to new or enhanced pharmacological properties. The strategic introduction of functional groups at the C-26 position is a key area of research for developing novel diosgenin-based therapeutic agents. scielo.brresearchgate.net
Role of Hydrophobic and Hydrogen Bonding Interactions in Derivative Activity
The biological activity of this compound and its derivatives is governed by their interactions with molecular targets, such as enzymes and receptors. These interactions are often a combination of hydrophobic forces and hydrogen bonding. nih.govnih.govplos.org
Hydrophobic Interactions: The steroidal backbone of diosgenin is inherently lipophilic, facilitating strong hydrophobic interactions with nonpolar regions of target proteins. plos.orgiocspublisher.orgresearchgate.net The increased lipophilicity of this compound, due to the acetyl group, can enhance these interactions. Studies have shown that for certain derivatives, such as those with a triazole group, having a larger hydrophobic group leads to better antitumor activity. nih.gov The hydrophobic cavity of target proteins often accommodates the steroid nucleus, and the stability of this binding is crucial for the compound's effect. plos.orgiocspublisher.org
Hydrogen Bonding: Hydrogen bonds are critical for the specificity and stability of drug-receptor interactions. nih.govplos.org The C-3 hydroxyl group of diosgenin is a key hydrogen bond donor. When this group is modified, for example by esterification to form this compound, the hydrogen bonding potential at this position is altered. However, new functional groups introduced at C-3 or other positions can form new hydrogen bonds. For instance, the introduction of a hydroxamic acid group at C-3 was intended to increase hydrogen bonding interactions with target proteins, thereby enhancing antitumor effects. nih.gov Docking studies have shown that diosgenin derivatives can form hydrogen bonds with key amino acid residues in the active sites of enzymes like α-amylase, α-glucosidase, and protein kinases, which is critical for their inhibitory activity. nih.govplos.org The strength and number of these hydrogen bonds are often correlated with the biological potency of the derivative. nih.gov
Influence of Glycosyl Structure on Biological Activity
While this compound is an aglycone (the non-sugar part of a glycoside), understanding the role of glycosylation is crucial in the broader context of diosgenin's SAR, as many of its natural forms are saponins (glycosides of sapogenins). scielo.brscielo.br The attached sugar moieties (glycosyl groups) are not merely passive additions; they play a vital role in modulating the compound's solubility, bioavailability, and biological activity. scielo.brmdpi.com
The type, number, and linkage of sugar units attached to the diosgenin core can dramatically alter its pharmacological profile. scielo.brscielo.br For example, in a study comparing diosgenin (DSG) with its glycoside derivatives, dioscin (B1662501) (DSC), which has a trisaccharide chain, was found to be more potent against certain cancer cell lines than diosgenin itself. scielo.brscielo.br This suggests that the sugar chain can enhance the compound's activity. Furthermore, these glycosides were found to be more effective at inducing apoptosis than the aglycone, highlighting the central role of the glucose and rhamnose residues in this effect. scielo.brscielo.br
The stereochemistry of the glycosidic bond is also important. It has been observed that when the glycosidic configuration is β, the antitumor activity of the resulting compound is often stronger than that of the corresponding α-configuration product. scielo.brscielo.br Introducing less common or "rare" sugars into the glycosyl group can also be a strategy to improve activity. scielo.brscielo.br
Analytical Methodologies for Research and Quantification of Diosgenin Acetate
Chromatographic Techniques
Chromatographic methods are fundamental in separating diosgenin (B1670711) acetate (B1210297) from complex mixtures and quantifying its presence with high accuracy.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with various detectors (e.g., Photodiode Array)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the quantification of diosgenin and its derivatives like diosgenin acetate. nih.gov These methods offer high resolution, sensitivity, and reproducibility. When coupled with a Photodiode Array (PDA) detector, they provide comprehensive spectral data, enhancing compound identification and purity assessment. nih.govshimadzu.com
The principle of HPLC and UHPLC involves passing a sample in a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. For this compound, reversed-phase columns, such as C18, are commonly used. nih.govplos.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. nih.gov
A PDA detector measures absorbance across a wide range of wavelengths simultaneously, generating a three-dimensional plot of absorbance, wavelength, and time. shimadzu.comspincotech.com This is particularly useful for identifying this compound by its characteristic UV absorption spectrum and for checking for co-eluting impurities. shimadzu.com The detection wavelength for diosgenin is often set around 203 nm or 232 nm. academicjournals.orgorientjchem.org UHPLC systems, utilizing smaller particle-sized columns, offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov
Key Research Findings:
A study detailing the quantitative determination of diosgenin in cell cultures utilized an HPLC system with a PDA detector, highlighting its sensitivity with a limit of detection (LOD) of 0.0372 μg and a limit of quantification (LOQ) of 0.1127 μg. academicjournals.org
Research on Dioscorea bulbifera involved HPLC analysis for the confirmation of isolated diosgenin, with a retention time of 7.15 minutes using an acetonitrile:water (90:10 v/v) mobile phase. plos.org
Another study employed UPLC-DAD-MS for the identification and determination of diosgenin in various plants, demonstrating the power of combining chromatography with mass spectrometry for structural confirmation. nih.gov
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |
| Column | Agilent TC-C18 | Agilent Infinity series eclipse C18 | Waters BEH C18 |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | Acetonitrile:Water (90:10, v/v) | Acetonitrile:Water (82:18, v/v) with 0.1% formic acid |
| Flow Rate | 1 mL/min | 1 mL/min | 0.3 mL/min |
| Detector | PDA (203 nm) | UV-Vis (214 nm) | DAD (203 nm) |
| Retention Time | 18.064 ± 0.096 min | 7.15 min | Not specified |
| LOD | 0.0372 µg | Not specified | 0.3 ng/mL |
| LOQ | 0.1127 µg | Not specified | 0.8 ng/mL |
| Reference | academicjournals.org | plos.org | nih.gov |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
Thin-Layer Chromatography (TLC) and its more advanced and quantitative counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the analysis of this compound. nih.govtandfonline.com These techniques are known for their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. tandfonline.com
In TLC and HPTLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample. For this compound, mobile phases like toluene:ethyl acetate or n-hexane:ethyl acetate are commonly used. akjournals.comscholarsresearchlibrary.com
After development, the separated spots are visualized, often by spraying with a reagent like anisaldehyde-sulfuric acid, which produces colored spots. tandfonline.comresearchgate.net Quantification is achieved using a densitometer, which measures the absorbance or fluorescence of the spots. HPTLC offers better resolution, sensitivity, and reproducibility compared to conventional TLC due to the use of higher quality plates and automated application and detection systems. ijprajournal.com
Key Research Findings:
An HPTLC method was developed for the quantification of diosgenin in fenugreek seeds, using a mobile phase of toluene:ethyl acetate (7:3 v/v) and densitometric scanning at 425 nm after derivatization. nih.gov
A study on Costus igneus utilized HPTLC for the quantification of diosgenin, with a mobile phase of n-hexane–ethyl acetate (7:3 v/v) and detection at 254 nm (before derivatization) and 433 nm (after derivatization). akjournals.com
The simultaneous estimation of diosgenin and quercetin (B1663063) in fenugreek seeds was achieved using an HPTLC method with a mobile phase of Toluene-ethyl acetate-formic acid (5:4:1, v/v/v). researchgate.net
| Parameter | HPTLC Method 1 | HPTLC Method 2 | HPTLC Method 3 |
| Stationary Phase | Silica gel 60 F254 | Silica gel | Silica gel G60F254 |
| Mobile Phase | Toluene:Ethyl acetate (7:3 v/v) | n-Hexane:Ethyl acetate (7:3 v/v) | Toluene:Ethyl acetate:Formic acid (5:4:1, v/v/v) |
| Detection | Densitometry at 425 nm | Densitometry at 254 nm and 433 nm (post-derivatization) | Densitometry at 450 nm (post-derivatization) |
| Rf Value | Not specified | 0.27 | 0.69 ± 0.02 |
| Reference | nih.gov | akjournals.com | researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds like this compound, often after derivatization to increase volatility. nih.govnih.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert gas (mobile phase).
GC is frequently coupled with a mass spectrometer (GC-MS), which provides detailed structural information and highly sensitive detection. nih.govresearchgate.net This combination is particularly useful for the unambiguous identification of this compound in complex matrices.
Key Research Findings:
GC-MS has been described for the analysis of steroidal sapogenins, including diosgenin, from various plant sources. nih.gov
A GC-MS method was used for the quantification of diosgenin in a tuber collection of Dioscorea spp., demonstrating its utility in analyzing plant extracts. researchgate.net
The analysis of diosgenin in rat plasma has been performed using GC-MS, indicating its applicability in pharmacokinetic studies. nih.gov
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry (e.g., Microplate Spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound. nih.govacademicjournals.org This technique is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum.
For quantification, a colorimetric reaction is often employed. For instance, diosgenin reacts with reagents like perchloric acid or anisaldehyde-sulfuric acid to produce a colored product, the absorbance of which can be measured at a specific wavelength (e.g., 410 nm or 430 nm). academicjournals.orgscialert.net Microplate spectrophotometry allows for the high-throughput analysis of multiple samples in a microplate format, making it suitable for screening large numbers of samples. academicjournals.org
Key Research Findings:
A microplate spectrophotometry method was developed for the quantitative determination of diosgenin in cell cultures, with a linear range of 2 to 10 μg per well and a detection limit of 0.6111 μg. academicjournals.org
UV-Vis spectrophotometric analysis of isolated diosgenin from Dioscorea hispida showed maximum absorption wavelengths at 205 nm and 453 nm. researchgate.net
A study on Trigonella foenum-graecum utilized UV spectrophotometry at 430 nm to quantify diosgenin after a color-developing reaction. scialert.net
| Parameter | Microplate Spectrophotometry | UV-Vis Spectrophotometry | UV-Vis Spectrophotometry |
| Detection Wavelength | 410 nm | 205 nm and 453 nm | 430 nm |
| Linear Range | 2-10 µ g/well | Not specified | 2-40 mg in 2 mL |
| LOD | 0.6111 µg | Not specified | Not specified |
| LOQ | 1.8518 µg | Not specified | Not specified |
| Reference | academicjournals.org | researchgate.net | scialert.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. Together, these techniques allow for the complete assignment of the structure of this compound. plos.orgnih.gov
Key Research Findings:
The structure of isolated diosgenin from Costus igneus was established using ¹H and ¹³C NMR spectroscopy. akjournals.com
NMR spectroscopy was instrumental in identifying an intermediate in the biosynthesis of diosgenin in cell cultures of Dioscorea deltoidea. nih.gov
The identification and confirmation of diosgenin isolated from Dioscorea bulbifera were achieved through ¹H and ¹³C NMR analysis. plos.org
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and quantification of diosgenin. Coupled with liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UHPLC), and an electrospray ionization (ESI) source, it provides high sensitivity and selectivity for analyzing complex matrices. nih.govnih.gov
In ESI-MS analysis, diosgenin is typically detected in positive ion mode. The protonated molecule [M+H]⁺ of diosgenin is observed at a mass-to-charge ratio (m/z) of 415.3207. Further fragmentation in tandem mass spectrometry (MS/MS) experiments helps in confirming the identity of the compound. A common fragment ion observed for diosgenin is at m/z 271.2056, corresponding to the steroidal backbone after the loss of the spiroketal side chain. nih.gov
Researchers have developed and validated UHPLC-ESI-MS/MS methods for the pharmacokinetic analysis of diosgenin in biological samples like rat plasma. nih.gov These methods often involve a simple protein precipitation step for sample preparation and can achieve a low limit of quantification (LLOQ), for instance, at 0.5 ng/mL. nih.gov The use of an internal standard, such as tanshinone IIA, ensures accuracy and reproducibility of the quantification. nih.gov LC-MS techniques have also been instrumental in bioavailability studies of diosgenin. nih.gov
The identity of diosgenin and its related saponins (B1172615) in various plant extracts, such as those from Dioscorea species and Balanites aegyptiaca, has been confirmed using UHPLC-MS with a quadrupole mass analyzer and an ESI source. nih.gov
Table 1: Mass Spectrometry Data for Diosgenin
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Parent Ion [M+H]⁺ (m/z) | 415.2 ⟶ 415.3207 | nih.gov |
| Major Fragment Ion (m/z) | 271.2 ⟶ 271.2056 | nih.gov |
| Low Limit of Quantification (LLOQ) in Plasma | 0.5 ng/mL | nih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule, thereby aiding in the characterization of diosgenin. The FT-IR spectrum of diosgenin exhibits characteristic absorption bands corresponding to its unique structural features. orientjchem.orgrsc.org
Key vibrational frequencies observed in the FT-IR spectrum of diosgenin include a broad band around 3450-3454 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. orientjchem.orgrsc.org The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically observed around 2947-2951 cm⁻¹ and 2836 cm⁻¹, respectively. orientjchem.orgrsc.org Other significant peaks include those for C-O stretching vibrations within the 1053-1172 cm⁻¹ range and C-O-C stretching around 1236 cm⁻¹. orientjchem.orgrsc.org The presence of CH₂ bending and twisting vibrations can also be identified. orientjchem.org
The comparison of the FT-IR spectrum of an isolated compound with that of a standard diosgenin sample is a common practice for confirmation of its identity. mdpi.com
Table 2: Characteristic FT-IR Absorption Bands for Diosgenin
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| 3450.06 - 3454 | O-H stretching | orientjchem.orgrsc.org |
| 2947.74 - 2951 | C-H stretching (CH₃) | orientjchem.orgrsc.org |
| 2836.11 | C-H stretching (CH₂) | orientjchem.org |
| 1453.07 - 1456 | C-O scissoring vibration / CH₂ scissoring | orientjchem.orgrsc.org |
| 1369.35 | CH₂ bending stretching | orientjchem.org |
| 1236.38 | C-O-C stretching | orientjchem.org |
| 1053 - 1172 | C-O stretching | orientjchem.orgrsc.org |
| 892 - 977.83 | CH₂ twist | orientjchem.orgresearchgate.net |
Immunoassay Methods (e.g., ELISA)
Immunoassay methods, particularly the enzyme-linked immunosorbent assay (ELISA), offer a highly sensitive and specific approach for the quantification of diosgenin in various samples, including medicinal plants. nih.gov These methods are advantageous due to their speed, simplicity, and ability to handle complex matrices. nih.gov
An indirect competitive ELISA has been developed for the quantitative determination of diosgenin. nih.gov This method involves the use of a polyclonal antibody raised against a diosgenin-bovine serum albumin (BSA) conjugate. The antibody demonstrates high specificity for diosgenin. nih.gov In a competitive ELISA, the diosgenin in the sample competes with a labeled or coated diosgenin antigen for binding to a limited amount of antibody. The resulting signal is inversely proportional to the concentration of diosgenin in the sample. promega.co.uk
The developed ELISA has been shown to be a rapid, simple, sensitive, and accurate tool for the quantitative analysis of diosgenin-containing samples. nih.gov It provides more precise results with less variation compared to older methods like gravimetric and spectrophotometric assays and shows good correlation with high-performance liquid chromatography (HPLC). nih.gov This makes ELISA a valuable tool for the quality control of medicinal plants containing diosgenin. nih.gov
Sample Preparation and Extraction Procedures from Biological and Natural Matrices
The efficient extraction of diosgenin from its natural sources, primarily plants, is a critical first step for its analysis and subsequent applications. Various methods, from traditional to modern techniques, are employed to isolate diosgenin from complex biological and natural matrices.
Diosgenin typically exists in plants as steroidal saponins, where it is attached to sugar moieties. To obtain free diosgenin, these glycosidic bonds must be cleaved.
Acid Hydrolysis : This is a conventional and widely used method that involves treating the plant material with a strong acid, such as sulfuric acid or hydrochloric acid, often at elevated temperatures. nih.govijcpa.in This process hydrolyzes the glycosidic linkages of saponins to release the aglycone, diosgenin. ijcpa.in However, a major drawback of direct acid hydrolysis is the potential for the formation of byproducts, such as 25-spirosta-3,5-diene, which can lower the yield of diosgenin. rsc.org A pressurized two-phase acid hydrolysis method has been developed to improve efficiency and protect the diosgenin molecule. google.com
Fermentation : Spontaneous fermentation of plant material can also lead to the release of diosgenin. nih.gov This process relies on the enzymatic activity of microorganisms naturally present on the plant material.
Enzymatic Catalysis : A more controlled and specific approach involves the use of enzymes, such as cellulases and β-glucosidases, to break down the plant cell walls and hydrolyze the saponins. nih.govrsc.orgnih.gov This method can be more efficient and result in higher purity diosgenin compared to direct acid hydrolysis. nih.gov Combining multienzymatic catalysis with acid hydrolysis has been shown to yield high-purity diosgenin. ijcpa.in
Following hydrolysis, extraction techniques are used to separate diosgenin from the aqueous mixture.
Liquid-Liquid Extraction (LLE) : This is a common technique where diosgenin is partitioned from the aqueous hydrolysate into an immiscible organic solvent, such as petroleum ether or hexane. nih.govijcpa.in
Solid Phase Extraction (SPE) : SPE is another widely used method for the purification of diosgenin from crude extracts and for sample preparation of biological fluids like plasma. nih.gov It involves passing the sample through a solid sorbent that retains either the diosgenin or the impurities, allowing for their separation.
To overcome the limitations of conventional extraction methods, such as long extraction times and the use of large volumes of organic solvents, modern techniques have been developed. nih.govijcpa.in
Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption. researchgate.netnih.gov Studies have shown that MAE, often followed by acid hydrolysis, can be effectively used to extract diosgenin from sources like fenugreek. ijcpa.in Optimal conditions for MAE, such as solvent type, concentration, and extraction time, have been investigated to maximize the yield of diosgenin. researchgate.netnih.gov For instance, using 80% ethanol (B145695) for 4 minutes has been reported as an effective condition for MAE of diosgenin from fenugreek seeds. researchgate.net
Ultrasound-Assisted Extraction (UAE) : Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material enhances mass transfer and disrupts cell walls, leading to more efficient extraction. nih.govaeeisp.com UAE has been successfully applied for the extraction of diosgenin from various plant materials, including fenugreek and Dioscorea zingiberensis. researchgate.netaeeisp.com Research indicates that UAE can offer higher extraction yields compared to MAE under certain conditions. researchgate.net For example, using 80% ethanol for 50 minutes was found to be optimal for UAE of diosgenin from fenugreek seed powder. researchgate.net
Table 3: Comparison of Modern Extraction Techniques for Diosgenin from Fenugreek Seeds
| Technique | Optimal Solvent | Optimal Time | Reported Diosgenin Content (mg/100g) | Reference |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 6 minutes | 35.50 | nih.gov |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 60 minutes | 40.37 | nih.gov |
Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE)
Method Validation Parameters for Diosgenin Quantification
The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for the intended purpose. For the quantification of diosgenin in various matrices, including plant materials, plasma, and pharmaceutical formulations, several chromatographic methods have been developed and validated according to the International Conference on Harmonisation (ICH) guidelines. phcog.comthepharmajournal.com These methods include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). phcog.comthepharmajournal.comsemanticscholar.org
Key parameters validated for these methods include the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. academicjournals.org These parameters are critical for determining the sensitivity of an analytical method.
Various studies have reported a wide range of LOD and LOQ values for diosgenin, depending on the analytical technique and the matrix being analyzed.
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| HPTLC | Costus speciosus | 0.907 µg/spot | 2.751 µg/spot | phcog.com |
| HPTLC | Dioscorea bulbifera | 0.01 µg/cm³ | 0.30 µg/cm³ | thepharmajournal.com |
| HPTLC | Dioscorea alata | 10 ng | 20 ng | omicsonline.org |
| HPTLC | Costus igneus | 5 ng | 99.9 ng | akjournals.com |
| HPTLC | Varunadi Kvatha Churna | 63.5 ng/band | 192.4 ng/band | informaticsjournals.co.in |
| HPTLC | Dioscorea deltoidea | 16.58 ng per spot | 50.25 ng per spot | akjournals.com |
| HPLC | Dioscorea zingiberensis cell cultures | 0.0372 µg | 0.1127 µg | academicjournals.org |
| HPLC | Fenugreek | 0.0312 µg | 0.102 µg | actapol.net |
| UPLC-MS/MS | Rat Plasma | - | 0.5 ng/mL | semanticscholar.orgnih.gov |
| LC-ESI-MS/MS | Rat Plasma | - | 10 ng/mL | nih.govresearchgate.net |
| Microplate-spectrophotometry | Dioscorea zingiberensis cell cultures | 0.6111 µg | 1.8518 µg | academicjournals.org |
As the table indicates, UPLC-MS/MS methods generally offer the highest sensitivity with the lowest LOQ, making them suitable for pharmacokinetic studies where plasma concentrations of diosgenin can be very low. semanticscholar.orgnih.gov HPTLC and HPLC methods provide adequate sensitivity for the quantification of diosgenin in plant extracts and herbal formulations. thepharmajournal.comomicsonline.orgactapol.net
Accuracy
Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage of recovery is then calculated.
For the analysis of diosgenin, accuracy is a critical validation parameter, and various studies have demonstrated high recovery rates, indicating the accuracy of the developed methods.
| Analytical Method | Matrix | Recovery Range (%) | Source |
|---|---|---|---|
| HPTLC | Costus speciosus | 98.77% to 101.97% | phcog.com |
| HPTLC | Dioscorea alata | 96% to 98% | omicsonline.org |
| HPTLC | Dioscorea deltoidea | 99.15% to 101.21% | akjournals.com |
| HPLC | Cosmeceutical formulations | 99.21% to 101.52% | researchgate.net |
| UPLC-MS/MS | Rat Plasma | 85.81% to 100.27% | semanticscholar.org |
| LC-ESI-MS/MS | Rat Plasma | -5.33% to 1.50% (expressed as bias) | nih.govresearchgate.net |
The high recovery percentages across different methods and matrices confirm the accuracy of these analytical procedures for diosgenin quantification. phcog.comomicsonline.orgresearchgate.net
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
| Analytical Method | Precision Type | RSD (%) | Source |
|---|---|---|---|
| HPTLC | Intra-day | <1% | akjournals.com |
| Repeatability | 0.24% | tsijournals.com | |
| Ruggedness (inter-analyst) | 0.15% to 0.36% | tsijournals.com | |
| HPLC | Intra-day | 0.09% | thepharmajournal.com |
| Inter-day | 0.18% | thepharmajournal.com | |
| UPLC-MS/MS | Intra-day | 1.42% to 6.91% | semanticscholar.orgnih.gov |
| Inter-day | 1.25% to 3.68% | semanticscholar.orgnih.gov | |
| LC-ESI-MS/MS | Intra-assay | <7.74% | nih.govresearchgate.net |
| Inter-assay | <7.74% | nih.govresearchgate.net |
The low RSD values reported in these studies indicate that the developed analytical methods are precise and reproducible for the quantification of diosgenin. thepharmajournal.comsemanticscholar.orgakjournals.comnih.govtsijournals.com
Conclusion and Future Research Directions
Current Understanding of Diosgenin (B1670711) Acetate's Therapeutic Potential
Diosgenin, a naturally occurring steroidal sapogenin, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. scielo.brnih.govnih.gov Its derivative, diosgenin acetate (B1210297), is believed to share and potentially enhance some of these therapeutic properties. The acetylation of diosgenin can alter its physicochemical properties, such as solubility and bioavailability, which are critical factors in its therapeutic efficacy. scielo.brscielo.br
Preclinical studies have indicated that diosgenin and its derivatives can modulate various cellular signaling pathways involved in the pathogenesis of several chronic diseases. researchgate.netscience.gov For instance, the anti-cancer effects of diosgenin are attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit tumor cell proliferation and metastasis. scielo.brresearchgate.net In the context of cardiovascular diseases, diosgenin has been shown to have hypolipidemic and anti-atherosclerotic effects. dovepress.comnih.gov Furthermore, its neuroprotective potential has been observed in models of neurological disorders. researchgate.netinformaticsjournals.co.in While much of the research has focused on diosgenin, the findings provide a strong basis for the therapeutic potential of diosgenin acetate, suggesting it could be a promising candidate for further investigation in various disease models. scielo.brresearchgate.net
Gaps in Current Research and Unexplored Areas
Despite the promising potential of diosgenin and its derivatives, there are significant gaps in the current body of research, particularly concerning this compound.
Key Research Gaps:
Limited Direct Research on this compound: The majority of studies have focused on diosgenin, with a noticeable lack of research specifically investigating the unique pharmacological profile of this compound.
Comparative Efficacy Studies: There is a need for direct comparative studies between diosgenin and this compound to determine if acetylation truly enhances therapeutic efficacy and bioavailability. scielo.br
Mechanism of Action: While the mechanisms of diosgenin are partially understood, the specific molecular targets and signaling pathways modulated by this compound remain largely unexplored. researchgate.netresearchgate.net
Long-term Effects and Chronic Disease Models: Most preclinical studies are of short duration. Long-term studies are necessary to understand the sustained effects and potential for chronic disease management.
Specific Cancer Types: While anti-cancer properties have been suggested, research into the efficacy of this compound against a broader range of specific cancer cell lines and in vivo tumor models is needed. google.com
Blood-Brain Barrier Permeability: For neurological applications, a critical unexplored area is the ability of this compound to cross the blood-brain barrier. frontiersin.org
Future Prospects for Drug Development and Biomedical Applications
The structural modifications of diosgenin, such as acetylation, hold considerable promise for the development of new therapeutic agents. scielo.br Improving the low bioavailability of diosgenin is a key area of focus, and derivatization is a promising strategy to achieve this. scielo.brresearchgate.net
Future prospects include:
Development as a Stand-alone Therapeutic: With further research, this compound could be developed as a primary therapeutic agent for various conditions, particularly inflammatory diseases and certain cancers.
Adjuvant Therapy: It could be explored as an adjuvant to existing therapies, potentially enhancing their efficacy or reducing their side effects.
Lead Compound for Synthesis: this compound can serve as a lead compound for the synthesis of novel steroidal drugs with improved pharmacological profiles. scielo.brscielo.br
Nutraceuticals and Functional Foods: Given its natural origin, there is potential for its inclusion in nutraceuticals or functional foods, although this requires extensive safety and efficacy data. scielo.br
Methodological Advancements Needed for Comprehensive Characterization and Efficacy Assessment
To fully elucidate the therapeutic potential of this compound, advancements in analytical and assessment methodologies are crucial.
Needed Methodological Advancements:
High-Throughput Screening: The development of high-throughput screening assays is needed to efficiently test the efficacy of this compound and its derivatives against a wide range of biological targets.
Advanced Analytical Techniques: While methods like HPLC, HPTLC, and GC-MS are used for the characterization and quantification of diosgenin, more sensitive and sophisticated techniques are required for detailed pharmacokinetic and pharmacodynamic studies of this compound. nih.govijcpa.inorientjchem.org This includes the use of UPLC-MS/MS for metabolite identification. nih.gov
In Vivo Imaging: Advanced in vivo imaging techniques could help visualize the biodistribution of this compound and its accumulation in target tissues, providing valuable information on its mechanism of action.
'Omics' Technologies: The application of genomics, proteomics, and metabolomics will be invaluable in identifying the molecular targets and pathways affected by this compound, offering a comprehensive understanding of its biological effects.
Standardized Extraction and Formulation: There is a need to develop standardized and optimized methods for the extraction and formulation of this compound to ensure consistency and reproducibility in research findings. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying diosgenin acetate in plant extracts or synthetic mixtures?
- Methodological Answer : High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are widely used. For HPTLC, silica gel plates with a mobile phase of toluene:ethyl acetate:formic acid (6:3:1) yield an Rf value of ~0.74 for diosgenin, validated for linearity between 600–3400 ng . HPLC with UV detection at 194 nm ensures purity ≥98% . Hydrolysis of extracts is required to liberate diosgenin from glycosides prior to quantification .
Q. Which in vitro models are commonly used to evaluate the bioactivity of this compound?
- Methodological Answer : Common models include:
- Cancer cell lines : Colon carcinoma (e.g., HT-29), breast carcinoma (e.g., MCF-7), and leukemia cells for cytotoxicity and apoptosis assays .
- Enzyme inhibition assays : α-Amylase and α-glucosidase inhibition to study antidiabetic potential, with IC₅₀ values calculated via kinetic studies .
- Inflammatory models : Tracheal epithelial cells (TECs) for cytokine (TNF-α, IL-1β, IL-6) suppression assays, using dose-dependent protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?
- Methodological Answer : Discrepancies may arise from differences in:
- Cell line specificity : Variations in receptor expression (e.g., estrogen receptors in breast cancer) .
- Formulation effects : Encapsulation in stearic acid solid lipid nanoparticles (SLNPs) alters bioavailability, with entrapment efficiency (~56%) and release kinetics impacting IC₅₀ values (e.g., 194.4 µM in U87 glioblastoma cells) .
- Assay conditions : Standardize protocols (e.g., MTT vs. trypan blue) and validate via statistical analysis (e.g., linear regression for dose-response curves) .
Q. What advanced techniques validate molecular interactions between this compound and target enzymes like α-amylase?
- Methodological Answer :
- Molecular docking : Identifies hydrogen bonding (e.g., Asp300 in α-amylase) and hydrophobic interactions (e.g., Tyr62, Trp58) .
- Circular dichroism (CD) : Detects conformational changes via diminished peaks at 208 nm and 222 nm .
- Fluorescence quenching : Measures intrinsic fluorescence reduction upon diosgenin binding to enzyme active sites .
Q. How can this compound be optimized for drug delivery systems to enhance therapeutic efficacy?
- Methodological Answer :
- Nanoparticle synthesis : SLNPs fabricated via solvent emulsification, characterized by XRD to confirm crystalline structure retention .
- Entrapment efficiency : Quantified via HPLC (56% in SLNPs), with release profiles assessed over 1–24 hours .
- Cytotoxicity comparison : Free vs. encapsulated diosgenin tested on U87 cells to evaluate formulation-dependent bioactivity .
Q. What synthetic strategies are employed to derivatize this compound for enhanced bioactivity?
- Methodological Answer :
- Functionalization : Condensation with amino acids (e.g., succinic acid derivatives) to improve solubility and anti-infarction activity .
- Reaction steps : Acetolysis, oxidation, and hydrolysis to synthesize intermediates like 16-dehydropregnenolone acetate .
- Characterization : FTIR, ¹H/¹³C NMR, and mass spectrometry validate structural modifications .
Key Considerations for Experimental Design
- Data validation : Compare findings with literature using statistical tools (e.g., ANOVA for dose-dependent studies) .
- Ethical compliance : Ensure cytotoxicity assays adhere to institutional biosafety protocols .
- Reproducibility : Document mobile phase ratios, incubation times, and instrument settings in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
